2'-Ribotac-U
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C42H49N7O14S |
|---|---|
Poids moléculaire |
907.9 g/mol |
Nom IUPAC |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[3-[1-[(2R,3S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C42H49N7O14S/c1-2-61-41(56)35-38(55)32(64-39(35)44-27-6-4-3-5-7-27)23-26-8-10-30(29(51)22-26)62-21-20-60-19-18-59-17-16-58-15-13-43-33(52)11-9-28-24-49(47-46-28)36-37(54)31(25-50)63-40(36)48-14-12-34(53)45-42(48)57/h3-8,10,12,14,22-24,31,36-37,40,50-51,54-55H,2,9,11,13,15-21,25H2,1H3,(H,43,52)(H,45,53,57)/b32-23-,44-39?/t31-,36+,37?,40-/m1/s1 |
Clé InChI |
VBFGUSGAAUPAES-NPFDXSOJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of 2'-Ribotac-U: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Ribotac-U represents a novel and promising strategy in antiviral therapeutics, particularly against SARS-CoV-2. As a Ribonuclease Targeting Chimera (RIBOTAC), its mechanism of action is centered on the targeted degradation of viral RNA, a departure from traditional viral inhibitors that merely block protein function. This technical guide provides a comprehensive overview of the core mechanism of this compound, leveraging data from closely related and pioneering RIBOTACs targeting SARS-CoV-2. It details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing this class of therapeutic agents.
Introduction to RIBOTAC Technology
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to hijack the cell's own machinery for RNA degradation and direct it towards a specific RNA target.[1][2] This technology offers a catalytic mode of action, where a single RIBOTAC molecule can facilitate the destruction of multiple target RNA molecules, enhancing its therapeutic potency.[3] The general architecture of a RIBOTAC consists of two key moieties connected by a linker: an RNA-binding domain that provides target specificity and a recruiter domain that engages a cellular ribonuclease.[4] In the case of this compound and related compounds, the recruited ribonuclease is RNase L, a key enzyme in the innate immune response.[4][5]
The Core Mechanism of this compound
The mechanism of action of this compound can be dissected into a series of orchestrated molecular events, culminating in the specific cleavage and subsequent degradation of the target viral RNA. While specific quantitative data for this compound is emerging, the mechanism is well-elucidated through studies of analogous compounds like C5-RIBOTAC, which also targets the SARS-CoV-2 genome.
Target Recognition: The SARS-CoV-2 Frameshifting Element
The RNA-binding domain of this compound is designed to recognize a specific, structured region within the SARS-CoV-2 viral genome. The primary target identified for the parent compound of a similar RIBOTAC (C5) is the frameshifting element (FSE). The FSE is a crucial cis-acting RNA structure that regulates the translation of viral polyproteins essential for replication. Specifically, the binding site is a unique attenuator hairpin (AH) within the FSE.[3] The parent molecule, C5, was shown to bind to this hairpin with high affinity.[3][6]
RNase L Recruitment and Activation
The second key component of this compound is the RNase L recruiter moiety. RNase L is an endoribonuclease that is typically present in the cell in a latent, monomeric state.[4][5] Its activation is a critical step in the antiviral innate immune response.[5] The recruiter domain of the RIBOTAC mimics the natural activator of RNase L, 2',5'-oligoadenylate (2-5A).[5] By binding to RNase L, the RIBOTAC induces a conformational change and promotes its dimerization, which is essential for its catalytic activity.[5][7]
Proximity-Induced RNA Degradation
The bifunctional nature of this compound brings the activated RNase L into close proximity with the target viral RNA, to which the RNA-binding domain is bound. This induced proximity leads to the site-specific cleavage of the viral RNA by the now-active RNase L dimer.[8] The degradation of the viral RNA genome effectively halts viral replication. Unlike simple binding molecules that only inhibit the function of the RNA, the RIBOTAC approach leads to the complete destruction of the viral genetic material, offering a more robust and potentially less resistance-prone antiviral strategy.[8]
Signaling Pathway and Workflow Diagrams
To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Characterization.
Quantitative Data Summary
The following table summarizes key quantitative data for C5 and C5-RIBOTAC, which serve as a proxy for the expected performance of this compound. This data is crucial for understanding the potency and specificity of this class of molecules.
| Parameter | Molecule | Target | Value | Reference |
| Binding Affinity (Kd) | C5 | SARS-CoV-2 FSE Attenuator Hairpin | 11 ± 3.8 nM | [6] |
| Frameshifting Inhibition | C5 | SARS-CoV-2 FSE | ~25% reduction at 2 µM | |
| RNA Degradation | C5-RIBOTAC | SARS-CoV-2 RNA | Significant reduction at 2 µM | [8] |
| Potency Enhancement | C5-RIBOTAC vs. C5 | Antiviral Activity | At least 10-fold | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of RIBOTACs like this compound.
In Vitro RNase L Activation Assay
This assay assesses the ability of a RIBOTAC to induce the catalytic activity of RNase L.
Principle: A fluorophore and quencher-labeled single-stranded RNA (ssRNA) substrate is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by activated RNase L, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Recombinant human RNase L
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled ssRNA with a UU cleavage site)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a solution of recombinant RNase L in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the RNase L solution to each well.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the FRET-based RNA substrate to each well.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of RNA cleavage for each concentration of this compound.
-
Plot the initial rate as a function of the compound concentration to determine the EC50 for RNase L activation.
-
In Vitro RNA Cleavage Assay
This assay directly visualizes the cleavage of the target RNA by RNase L in the presence of the RIBOTAC.
Principle: The target RNA is incubated with RNase L and the RIBOTAC. The reaction products are then resolved by gel electrophoresis and visualized to confirm cleavage.
Protocol:
-
Reagents and Materials:
-
In vitro transcribed and purified target RNA (e.g., SARS-CoV-2 FSE)
-
Recombinant human RNase L
-
This compound
-
Nuclease-free water and buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
RNA visualization stain (e.g., SYBR Gold)
-
-
Procedure:
-
In a nuclease-free tube, combine the target RNA, recombinant RNase L, and this compound in the appropriate reaction buffer.
-
Include control reactions: RNA alone, RNA + RNase L, and RNA + this compound.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding a denaturing loading buffer.
-
Heat the samples to denature the RNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation of the full-length RNA and cleavage products is achieved.
-
Stain the gel with an RNA-sensitive dye and visualize using an appropriate imaging system.
-
-
Data Analysis:
-
Compare the lanes to identify the appearance of cleavage products in the presence of both RNase L and this compound.
-
Quantify the band intensities to determine the percentage of cleaved RNA.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of this compound in inhibiting viral replication in a cellular context.
Principle: Host cells are infected with SARS-CoV-2 and treated with the compound. The extent of viral replication is then quantified.
Protocol:
-
Reagents and Materials:
-
Vero E6 cells or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or an immunoassay for viral protein)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted compound for a specified time.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantify the viral load using the chosen method. For RT-qPCR, lyse the cells and extract RNA for analysis of viral genome copies. For a plaque assay, collect the supernatant and perform serial dilutions to determine the viral titer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the compound concentration to determine the EC50 value.
-
Conclusion
This compound operates through a sophisticated mechanism of action that leverages the principles of induced proximity to achieve targeted degradation of SARS-CoV-2 RNA. By specifically recognizing the viral frameshifting element and recruiting the cellular ribonuclease L, it offers a potent and catalytic means of inhibiting viral replication. The in-depth understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for the further development of this and other RIBOTAC-based therapeutics. The ability to catalytically destroy viral RNA marks a significant advancement in antiviral drug discovery, with the potential to address the challenges of drug resistance and provide durable therapeutic effects.
References
- 1. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging RIBOTAC technology: Fluorescent RNase L probes for live-cell imaging and function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted RNA Degradation as a Promising Therapeutic Strategy [mdpi.com]
An In-depth Technical Guide on the Discovery and Development of C5-RIBOTAC for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred unprecedented research into novel antiviral strategies. One promising approach has been the targeting of the viral RNA genome itself. This technical guide details the discovery and development of C5-RIBOTAC, a ribonuclease-targeting chimera designed to specifically recognize and induce the degradation of the SARS-CoV-2 genomic RNA. By hijacking a host cellular enzyme, RNase L, C5-RIBOTAC offers a catalytic and potent mechanism to inhibit viral replication. This document provides a comprehensive overview of the underlying science, key experimental data, and detailed methodologies for the core assays involved in the identification and characterization of this innovative antiviral compound. It is intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.
Introduction: Targeting the SARS-CoV-2 Frameshifting Element
The SARS-CoV-2 genome is a single-stranded, positive-sense RNA molecule that contains a programmed -1 ribosomal frameshifting (PRF) element crucial for the translation of its polyproteins.[1][2] This frameshifting element (FSE) is a highly structured RNA motif that includes an attenuator hairpin. The stability of this hairpin influences the efficiency of the frameshift, making it an attractive target for small molecule therapeutics.[1][2] The strategy underpinning the development of C5-RIBOTAC was to first identify a small molecule that could bind to and stabilize the FSE attenuator hairpin, thereby inhibiting frameshifting, and then to enhance its potency by converting it into a ribonuclease-targeting chimera (RIBOTAC).[1][2]
A RIBOTAC is a bifunctional molecule that consists of a ligand that binds to a target RNA and a second ligand that recruits a cellular nuclease to the vicinity of the target RNA, leading to its degradation.[1][2] In the case of C5-RIBOTAC, the recruited nuclease is RNase L, a component of the innate immune system that is activated upon viral infection.[1][2] This approach offers the advantage of catalytic degradation of the viral RNA, potentially leading to greater potency at lower concentrations.[1][2]
It is important to note that while the user's query mentioned "2'-Ribotac-U," the research literature predominantly refers to the molecule developed for SARS-CoV-2 as "C5-RIBOTAC." A compound named "this compound" is commercially available but appears to be a different chemical entity. This guide will focus on the experimentally validated C5-RIBOTAC.
Discovery of the RNA-Binding Ligand C5
The initial step in the development of C5-RIBOTAC was the identification of a small molecule that could selectively bind to the SARS-CoV-2 FSE attenuator hairpin. This was achieved through a high-throughput screening method called AbsorbArray.[1][2]
AbsorbArray Screening
A library of 3,271 RNA-focused small molecules was screened for binding to a model of the SARS-CoV-2 attenuator hairpin.[1][2] This screening identified five initial hit compounds.[1][2] Competitive screening was then performed to identify compounds that selectively bound to the wild-type attenuator hairpin over a mutant version where the target internal loop was altered.[1][2] This process yielded compound C5 as a promising lead.[1][2]
Characterization of C5
Binding Affinity and Frameshifting Inhibition
The binding affinity of C5 for the SARS-CoV-2 attenuator hairpin was determined to be potent, with a dissociation constant (Kd) of 11 ± 3.8 nM.[1][2] In a cellular dual-luciferase reporter assay, C5 demonstrated the ability to inhibit ribosomal frameshifting by 25 ± 1%.[1][2]
Quantitative Data for C5
| Parameter | Value | Reference |
| Binding Affinity (Kd) to SARS-CoV-2 Attenuator Hairpin | 11 ± 3.8 nM | [1][2] |
| Frameshifting Inhibition in cell-based assay | 25 ± 1% | [1][2] |
Development and Efficacy of C5-RIBOTAC
To enhance the antiviral activity of C5, it was converted into a RIBOTAC by conjugating it to a small molecule known to recruit RNase L.[1][2] The resulting molecule, C5-RIBOTAC, was designed to bring RNase L into close proximity to the SARS-CoV-2 genomic RNA, leading to its targeted degradation.
Mechanism of Action
The proposed mechanism of action for C5-RIBOTAC involves the C5 moiety binding to the FSE of the SARS-CoV-2 RNA. This binding event then localizes the RNase L recruiting moiety, which in turn recruits and activates cellular RNase L. The activated RNase L then cleaves the viral RNA, leading to its degradation and the inhibition of viral replication.[1][2]
In Vitro Efficacy
In cell-based assays, C5-RIBOTAC demonstrated a significant increase in potency compared to the parent molecule, C5. It was shown to be approximately 10-fold more potent at reducing the expression of a reporter gene downstream of the FSE.[3] This enhanced activity is attributed to the catalytic degradation of the target RNA.[1][2] Dose-response experiments showed that C5-RIBOTAC reduced both Renilla and firefly luciferase activity in a reporter system, consistent with the degradation of the entire reporter mRNA.[1][2]
Quantitative Data for C5-RIBOTAC
| Assay | Parameter | Result | Reference |
| Luciferase Reporter Assay | Potency Enhancement over C5 | ~10-fold | [3] |
| Luciferase Reporter Assay | Effect on Reporter Expression | Dose-dependent reduction of both Renilla and firefly luciferase | [1][2] |
| RT-qPCR | Effect on Viral RNA Levels | Dose-dependent reduction of SARS-CoV-2 RNA levels | [1][2] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Frameshifting Efficiency
This assay is used to quantify the extent of ribosomal frameshifting. A plasmid is constructed with two luciferase reporter genes, Renilla and firefly, separated by the SARS-CoV-2 FSE. Firefly luciferase is in the -1 reading frame relative to Renilla luciferase, so its expression is dependent on a frameshifting event.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE
-
Control plasmid without the FSE
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dual-Glo Luciferase Assay System (Promega)
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the dual-luciferase reporter plasmid or the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., C5 or C5-RIBOTAC).
-
After the desired incubation period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the Dual-Glo Luciferase Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Calculate the frameshifting efficiency as the ratio of firefly to Renilla luciferase activity, normalized to the control plasmid.
Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)
Chem-CLIP is used to validate the direct engagement of a small molecule with its RNA target in a cellular context. A derivative of the small molecule containing a cross-linking group and a purification tag (e.g., biotin) is used.
Materials:
-
C5-Chem-CLIP (C5 conjugated to a chlorambucil (B1668637) cross-linker and a biotin (B1667282) tag)
-
HEK293T cells transfected with a plasmid expressing the SARS-CoV-2 FSE
-
UV cross-linking instrument (e.g., Stratalinker)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
RNA extraction kit
-
RT-qPCR reagents
Protocol:
-
Treat the transfected HEK293T cells with C5-Chem-CLIP.
-
Expose the cells to UV light to induce cross-linking between C5-Chem-CLIP and the bound RNA.
-
Lyse the cells and isolate the total RNA.
-
Incubate the RNA with streptavidin-coated magnetic beads to pull down the biotin-tagged C5-Chem-CLIP that is cross-linked to the SARS-CoV-2 FSE RNA.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the cross-linked RNA from the beads.
-
Quantify the amount of pulled-down SARS-CoV-2 FSE RNA using RT-qPCR.
In Vitro RNase L Cleavage Assay
This assay directly measures the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA.
Materials:
-
In vitro transcribed and fluorescently labeled SARS-CoV-2 FSE RNA
-
Recombinant human RNase L
-
C5-RIBOTAC
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Denaturing polyacrylamide gel
Protocol:
-
Incubate the fluorescently labeled SARS-CoV-2 FSE RNA with varying concentrations of C5-RIBOTAC in the reaction buffer.
-
Add recombinant RNase L to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a denaturing loading buffer.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage products using a fluorescence scanner. The appearance of smaller RNA fragments indicates RNase L-mediated cleavage.
Visualizations
Caption: Experimental workflow for the discovery and development of C5-RIBOTAC.
Caption: Proposed mechanism of action for C5-RIBOTAC.
Conclusion and Future Directions
The discovery and development of C5-RIBOTAC represent a significant advancement in the field of RNA-targeted therapeutics for viral diseases. By demonstrating that a small molecule can be engineered to recruit a host nuclease to degrade viral RNA, this work opens up new avenues for antiviral drug development. The catalytic nature of this mechanism offers the potential for high potency and a novel mode of action that may be less susceptible to viral resistance.
Future research will likely focus on optimizing the potency and pharmacokinetic properties of C5-RIBOTAC, as well as evaluating its efficacy and safety in preclinical and clinical studies. Furthermore, the RIBOTAC platform itself holds great promise for the development of therapeutics against other RNA viruses and diseases driven by aberrant RNAs. The principles and methodologies outlined in this guide provide a solid foundation for these future endeavors.
References
An In-Depth Technical Guide to 2'-Ribotac-U: A Novel Antiviral Agent Targeting SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Ribotac-U, a novel ribonuclease-targeting chimera (RIBOTAC) with demonstrated potential as a SARS-CoV-2 replication inhibitor. This document details the molecular structure, mechanism of action, and available (though limited in public sources) quantitative data related to its antiviral activity. Furthermore, it outlines key experimental protocols relevant to the evaluation of this compound and similar RIBOTAC molecules. The guide is intended to serve as a foundational resource for researchers in the fields of antiviral drug development, RNA therapeutics, and infectious diseases.
Introduction to this compound
This compound is a synthetic small molecule designed to selectively target and induce the degradation of specific viral RNA, in this case, the genomic RNA of SARS-CoV-2. It belongs to a class of molecules known as ribonuclease-targeting chimeras (RIBOTACs). These chimeric molecules function by hijacking the cell's own machinery for RNA degradation, offering a novel and potent approach to antiviral therapy.
The fundamental structure of this compound, like other RIBOTACs, consists of three key components:
-
A Metabolic Handle: This moiety is designed to engage with the target RNA sequence. In the context of this compound, this component is presumed to bind to a specific, conserved region within the SARS-CoV-2 RNA genome.
-
A Linker: This chemical scaffold connects the metabolic handle and the RNase L recruiter, providing the appropriate length and flexibility for the molecule to function effectively.
-
An RNase L Recruiter: This component of the molecule binds to and activates Ribonuclease L (RNase L), a latent endoribonuclease involved in the innate immune response.[1]
By bringing RNase L into close proximity with the target viral RNA, this compound initiates the sequence-specific cleavage and subsequent degradation of the viral genome, thereby inhibiting viral replication.
Molecular Structure
The precise chemical structure of this compound is a critical aspect of its function. While detailed structural elucidation data from techniques like X-ray crystallography or high-resolution NMR for this compound bound to its target are not widely available in public literature, its composition is known to include a uridine (B1682114) analog as part of its metabolic handle, a flexible linker, and a small molecule capable of recruiting and activating RNase L.
Mechanism of Action
The antiviral activity of this compound is predicated on the targeted degradation of the SARS-CoV-2 RNA genome through the recruitment of endogenous RNase L.[2] The proposed mechanism can be broken down into the following key steps:
-
Target Recognition and Binding: The metabolic handle of this compound recognizes and binds to a specific structural motif within the SARS-CoV-2 RNA. This interaction is crucial for the selectivity of the molecule.
-
RNase L Recruitment: Once bound to the viral RNA, the RNase L recruiting moiety of this compound engages with latent, monomeric RNase L present in the cytoplasm.
-
RNase L Dimerization and Activation: The binding of the recruiter to RNase L induces its dimerization, leading to the activation of its endoribonuclease activity.[1]
-
RNA Cleavage: The activated RNase L, now localized to the viral RNA by the RIBOTAC, cleaves the RNA at specific sites, typically after UU or UA dinucleotide sequences.
-
RNA Degradation: The initial cleavage of the viral RNA by RNase L triggers further degradation by cellular exonucleases, leading to the complete destruction of the viral genome and inhibition of viral protein synthesis and replication.
This catalytic process allows a single molecule of this compound to facilitate the degradation of multiple copies of the target RNA, enhancing its potency.
Below is a diagram illustrating the general mechanism of action for a RIBOTAC like this compound.
Caption: General mechanism of action of this compound.
Quantitative Data
| Parameter | Value (for related compounds) | Target | Reference |
| Binding Affinity (Kd) | 11 nM (for C5) | SARS-CoV-2 Frameshifting Element | [3][4][5][6] |
| Antiviral Activity (IC50) | Not explicitly reported for this compound. C5-RIBOTAC showed significant reduction of viral RNA at 2 µM. | SARS-CoV-2 Replication |
It is important to note that these values are for related compounds and may not be directly representative of this compound's specific activity.
Experimental Protocols
The development and validation of a RIBOTAC like this compound involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the literature for similar compounds.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. While the exact, detailed protocol for this compound is proprietary, the general approach involves the synthesis of the three core components—the metabolic handle (a modified uridine), the linker, and the RNase L recruiter—followed by their sequential conjugation. The synthesis of a related uridine phosphoramidite (B1245037) has been described, which could be a precursor to the metabolic handle. The final product is typically purified using techniques like high-performance liquid chromatography (HPLC).
In Vitro RNase L Activation and RNA Cleavage Assay
This assay is crucial to confirm that the RIBOTAC can recruit and activate RNase L to cleave the target RNA.
Objective: To determine if this compound can induce RNase L-mediated cleavage of a target RNA sequence in vitro.
Materials:
-
Recombinant human RNase L
-
Synthetic target RNA (e.g., a fragment of the SARS-CoV-2 genome) labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., BHQ) at its 5' and 3' ends, respectively.
-
This compound
-
RNase L activation buffer (containing ATP and MgCl2)
-
Nuclease-free water
-
Fluorescence plate reader
Procedure:
-
Prepare the RNA: Dilute the fluorescently labeled target RNA to the desired final concentration in RNase L activation buffer.
-
Prepare the Compounds: Prepare a serial dilution of this compound in the activation buffer. Include a positive control (e.g., 2-5A, a known RNase L activator) and a negative control (vehicle, e.g., DMSO).
-
Initiate the Reaction: Add recombinant RNase L to the RNA solution. Then, add the different concentrations of this compound, the positive control, or the negative control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Measure Fluorescence: At each time point, measure the fluorescence intensity using a plate reader. Cleavage of the RNA will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. Calculate the initial rates of cleavage and determine the concentration of this compound required for half-maximal activation (EC50).
Cellular Antiviral Activity Assay
This assay evaluates the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 replication in cultured cells.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium and supplements
-
Reagents for quantifying viral RNA (RT-qPCR) or viral protein (e.g., ELISA, Western blot)
-
Reagents for assessing cell viability (e.g., MTS or MTT assay)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium and add it to the cells. Include a vehicle control.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of a specific viral RNA target (e.g., N gene).
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
-
Cell Viability Assay: In parallel, treat uninfected cells with the same concentrations of this compound and perform a cell viability assay to assess the cytotoxicity of the compound.
-
Data Analysis: Plot the percentage of viral inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value. Also, determine the concentration that causes 50% cell death (CC50) from the viability assay to calculate the selectivity index (SI = CC50/IC50).
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This experiment aims to provide direct evidence of the formation of the ternary complex between the RIBOTAC, the target RNA, and RNase L in a cellular environment.
Objective: To demonstrate that this compound facilitates the interaction between RNase L and the SARS-CoV-2 RNA in cells.
Materials:
-
Cells treated with this compound and infected with SARS-CoV-2
-
Antibody against RNase L
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Lysis: Lyse the treated and infected cells to release the cellular contents.
-
Immunoprecipitation: Incubate the cell lysate with an anti-RNase L antibody to form an antibody-RNase L complex.
-
Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-RNase L complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins and RNA.
-
RNA Elution and Analysis: Elute the RNA from the beads and perform RT-qPCR to detect the presence of the SARS-CoV-2 RNA.
-
Data Analysis: Compare the amount of SARS-CoV-2 RNA pulled down in the presence and absence of this compound. An enrichment of viral RNA in the treated sample indicates the formation of the ternary complex.
Visualizations of Experimental Workflows
In Vitro RNase L Cleavage Assay Workflow
Caption: Workflow for the in vitro RNase L cleavage assay.
Cellular Antiviral Activity Assay Workflow
Caption: Workflow for the cellular antiviral activity assay.
Conclusion and Future Directions
This compound represents a promising advancement in the development of RNA-targeting antiviral therapeutics. Its mechanism of action, which leverages the host's innate immune machinery to specifically degrade viral RNA, offers a potent and potentially broad-spectrum approach to combatting viral infections like COVID-19. While publicly available data on this compound is currently limited, the established principles of RIBOTAC technology suggest a high potential for efficacy.
Future research should focus on a more detailed characterization of this compound, including:
-
Comprehensive in vitro and in vivo studies to establish a robust efficacy and safety profile.
-
Structural studies to elucidate the precise binding interactions with the SARS-CoV-2 RNA target.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluation of its efficacy against emerging SARS-CoV-2 variants to assess its potential for broad-spectrum activity.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation and development of this and similar RIBOTAC molecules could lead to a new class of powerful antiviral drugs.
References
- 1. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonuclease recruitment using a small molecule reduced c9ALS/FTD r(G4C2) repeat expansion in vitro and in vivo ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging RIBOTAC technology: Fluorescent RNase L probes for live-cell imaging and function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders | Semantic Scholar [semanticscholar.org]
- 6. Targeted RNA Degradation as a Promising Therapeutic Strategy [mdpi.com]
The Metabolic Handle of 2'-Ribotac-U: A Linchpin for Functionality and Therapeutic Potential
For Immediate Release
This technical guide delves into the critical role of the metabolic handle in the function of 2'-Ribotac-U, a ribonuclease-targeting chimera (RIBOTAC) designed as a replication inhibitor, with notable activity against SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the underlying molecular mechanisms, experimental validation, and therapeutic implications of this innovative RNA-targeting strategy.
Introduction to this compound and the RIBOTAC Technology
RIBOTACs are heterobifunctional small molecules engineered to selectively degrade target RNA molecules within a cellular environment.[1] This technology represents a paradigm shift in therapeutic development, moving beyond protein inhibition to direct RNA modulation. A typical RIBOTAC, including this compound, is composed of three key components: an RNA-binding moiety that selectively recognizes a target RNA sequence or structure, a recruiter moiety that engages a cellular ribonuclease, and a linker that covalently connects these two functional ends.[2]
This compound is a specific iteration of this technology, comprising a metabolic handle, a linker, and a recruiter for Ribonuclease L (RNase L).[3] RNase L is a latent endoribonuclease that plays a crucial role in the innate immune response to viral infections.[2] Upon recruitment and activation by a RIBOTAC, RNase L dimerizes and cleaves the target RNA, leading to its subsequent degradation by cellular machinery.[2]
The Pivotal Role of the 2'-Uridine Metabolic Handle
The "metabolic handle" in this compound refers to a chemical modification at the 2'-position of a uridine (B1682114) nucleoside, which serves as a foundational element of the molecule. While direct experimental data exclusively for this compound's metabolic handle is not extensively published, its function can be inferred from the well-established principles of 2'-modified oligonucleotides in RNA therapeutics. These modifications are crucial for overcoming the inherent instability and poor cellular uptake of unmodified RNA-based molecules.
The primary functions of the 2'-uridine metabolic handle are believed to be:
-
Enhanced Metabolic Stability: The 2'-hydroxyl group of natural RNA is highly susceptible to enzymatic degradation by cellular nucleases. Modification at this position, such as with a 2'-O-methyl group, sterically hinders the approach of these nucleases, thereby significantly increasing the metabolic half-life of the molecule in a cellular environment. This enhanced stability is critical for maintaining a sufficient intracellular concentration of this compound to effectively engage its target RNA and recruit RNase L.
-
Improved Cellular Uptake: The chemical nature of the 2'-modification can influence the molecule's polarity and ability to cross the cell membrane. While the precise mechanism for this compound is not fully elucidated, modifications at the 2'-position are known to facilitate productive cellular uptake, a key determinant of the therapeutic efficacy of oligonucleotide-based drugs.
-
Modulation of Binding Affinity: The conformation of the ribose sugar, which is influenced by 2'-modifications, can affect the binding affinity of the RNA-binding moiety to its target sequence. This can be fine-tuned to optimize target engagement and selectivity.
Mechanism of Action: A Step-by-Step Signaling Pathway
The function of this compound is a multi-step process that culminates in the targeted degradation of a specific RNA molecule. This signaling pathway is initiated by the cellular uptake of the molecule and concludes with the elimination of the target RNA.
Quantitative Data on RIBOTAC Activity
| RIBOTAC Compound | Target RNA | Assay Type | Metric | Value | Reference |
| Dovitinib-RIBOTAC | pre-miR-21 | Cellular Assay | Reduction in mat-miR-21 | ~30% at 0.2 µM | [4] |
| C5-RIBOTAC | SARS-CoV-2 FSE RNA | Cellular Reporter Assay | Reduction in reporter signal | Significant at 2 µM | [4] |
| JUN-RIBOTAC | JUN-mRNA | Cellular Assay (Mia PaCa-2) | Reduction in JUN-mRNA | ~40% at 2 µM | |
| c-Myc-RIBOTAC | MYC-mRNA | Cellular Assay (HeLa) | Reduction in MYC-mRNA | ~50% at 10 µM |
Note: The efficacy of a RIBOTAC is dependent on multiple factors, including the affinity of the RNA-binding moiety, the efficiency of the RNase L recruiter, and the properties endowed by the linker and metabolic handle.
Experimental Protocols
The validation of this compound function relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro RNase L Activation and RNA Cleavage Assay
This assay assesses the ability of this compound to induce RNase L-mediated cleavage of a target RNA in a controlled, cell-free environment.
Protocol:
-
RNA Preparation: Synthesize or obtain the target RNA sequence. For ease of detection, the RNA can be 5'-end-labeled with a fluorescent dye (e.g., FAM) and 3'-end-labeled with a quencher (e.g., DABCYL).
-
Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT), combine the target RNA and varying concentrations of this compound.
-
RNase L Addition: Add purified recombinant inactive RNase L to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Stop the reaction by adding a denaturing loading buffer. Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization using a fluorescence imager. The appearance of cleavage products indicates successful RNase L activation.
Cellular RNA Degradation Assay using RT-qPCR
This assay quantifies the reduction of target RNA levels in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant human cell line) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target RNA and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target RNA in this compound-treated cells compared to vehicle-treated cells using the ΔΔCt method. A significant decrease in the target RNA level indicates successful RIBOTAC-mediated degradation.
Conclusion and Future Directions
The metabolic handle of this compound is a critical design element that is inferred to enhance its stability and cellular uptake, thereby enabling its function as a potent RNA-degrading molecule. The RIBOTAC technology, exemplified by this compound, offers a promising therapeutic strategy for a range of diseases, including viral infections and genetic disorders, by directly targeting disease-associated RNAs. Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic properties conferred by the metabolic handle of this compound through dedicated studies. Furthermore, the continued development of novel RNA-binding moieties and RNase recruiters will expand the repertoire of targetable RNAs and enhance the therapeutic potential of the RIBOTAC platform.
References
The Advent of Targeted RNA Degradation: An In-depth Technical Guide to RNase L Recruitment by 2'-Ribotac-U
For Researchers, Scientists, and Drug Development Professionals
The emergence of Ribonuclease Targeting Chimeras (RIBOTACs) represents a paradigm shift in therapeutic strategies, moving beyond protein-centric approaches to directly target and eliminate pathogenic RNAs. This guide delves into the core mechanism of a specific RIBOTAC, 2'-Ribotac-U, a promising compound developed for the targeted degradation of SARS-CoV-2 RNA. By recruiting the endogenous enzyme RNase L, this compound offers a novel and potent antiviral strategy. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways and workflows associated with the characterization of such compounds.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data for a closely analogous RIBOTAC, C5-RIBOTAC, which also targets the SARS-CoV-2 RNA genome. This data provides a valuable reference for the expected potency and efficacy of this class of molecules.[1]
Table 1: Binding Affinity of C5-RIBOTAC Precursor (C5) to SARS-CoV-2 Attenuator Hairpin (AH)
| Compound | Target RNA | Method | Kd (nM) |
| C5 | SARS-CoV-2 AH | Microarray | 11 |
Table 2: Cellular Activity of C5 and C5-RIBOTAC on SARS-CoV-2 Frameshifting Element (FSE)
| Compound | Concentration (µM) | Effect on Frameshifting Efficiency | RNA Degradation |
| C5 | 2 | ~25% reduction | No |
| C5-RIBOTAC | 2 | Significant reduction in reporter signal | Yes |
Note: The reduction in reporter signal for C5-RIBOTAC is attributed to the degradation of the entire mRNA transcript, thus preventing the translation of the reporter protein.[2]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of this compound and other RIBOTACs involves the hijacking of a natural cellular antiviral defense pathway mediated by RNase L.
Experimental Workflow for Characterization
The evaluation of a novel RIBOTAC compound like this compound follows a structured workflow to characterize its binding, activation, and cellular efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of RIBOTACs like this compound.
In Vitro RNase L Activation Assay (FRET-based)
This assay measures the ability of a RIBOTAC to induce the catalytic activity of RNase L.[3][4]
Principle: A short single-stranded RNA (ssRNA) probe is dually labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to low fluorescence. Upon activation by a RIBOTAC, RNase L cleaves the ssRNA probe, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human RNase L
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled ssRNA with a known RNase L cleavage site)
-
This compound or other test compounds
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the FRET-RNA substrate in the assay buffer at a final concentration of 100 nM.
-
Prepare serial dilutions of the this compound compound in the assay buffer.
-
In a multi-well plate, add 25 µL of the FRET-RNA substrate solution to each well.
-
Add 5 µL of the serially diluted this compound compound or control (e.g., vehicle or a known activator) to the respective wells.
-
Initiate the reaction by adding 20 µL of recombinant RNase L (final concentration typically 10-50 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Monitor the fluorescence intensity kinetically over a period of 60-120 minutes at room temperature.
-
Data Analysis: Plot the rate of fluorescence increase against the concentration of the this compound compound. The data can be fitted to a dose-response curve to determine the EC₅₀ value, representing the concentration at which 50% of the maximal RNase L activation is achieved.
Fluorescence Polarization (FP) Binding Assay
This assay quantifies the binding affinity of the RIBOTAC to RNase L.[5]
Principle: A fluorescently labeled tracer molecule (e.g., a known RNase L binder) is used. When the tracer is unbound and small, it rotates rapidly in solution, leading to low fluorescence polarization. When a larger molecule like RNase L binds to the tracer, the complex tumbles more slowly, resulting in a higher fluorescence polarization. A competition experiment is then performed where the unlabeled this compound competes with the fluorescent tracer for binding to RNase L, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant human RNase L
-
Fluorescently labeled RNase L binding probe (tracer)
-
This compound or other test compounds
-
Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20
-
384-well black, low-binding plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of recombinant RNase L and the fluorescent tracer in the binding buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Prepare serial dilutions of the this compound compound in the binding buffer.
-
In a multi-well plate, add 10 µL of the RNase L and tracer solution to each well.
-
Add 10 µL of the serially diluted this compound compound or control to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. The data is then fitted to a competitive binding model to calculate the IC₅₀ value. The dissociation constant (Kd) can be determined from the IC₅₀ using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
Cellular RNA Degradation Assay (qRT-PCR)
This assay measures the ability of the RIBOTAC to induce the degradation of the target RNA within a cellular context.[6][7]
Principle: Cells expressing the target RNA (e.g., SARS-CoV-2 replicon cells or cells transfected with a plasmid expressing the target RNA) are treated with the this compound compound. After a specific incubation period, total RNA is extracted from the cells. The levels of the target RNA are then quantified using quantitative reverse transcription PCR (qRT-PCR) and normalized to a stable housekeeping gene. A reduction in the target RNA level in treated cells compared to control cells indicates successful degradation.
Materials:
-
Appropriate cell line (e.g., Vero E6 for live SARS-CoV-2, or a cell line with a stable replicon)
-
This compound compound
-
Cell culture medium and reagents
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
After the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Perform reverse transcription on an equal amount of RNA from each sample to synthesize complementary DNA (cDNA).
-
Set up the qPCR reactions in triplicate for each sample, using primers for both the target RNA and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes for each sample. Calculate the relative RNA levels using the ΔΔCt method. The percentage of RNA degradation can be calculated by comparing the normalized target RNA levels in the this compound-treated samples to the vehicle-treated control samples.
This comprehensive guide provides the foundational knowledge for understanding and evaluating the recruitment of RNase L by the this compound compound. The provided data, diagrams, and protocols serve as a valuable resource for researchers dedicated to advancing the field of targeted RNA degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. gene-quantification.de [gene-quantification.de]
Specificity of 2'-Ribotac-U for Viral RNA Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the specificity and mechanism of action of 2'-Ribonuclease Targeting Chimeras (RIBOTACs), with a focus on their application against viral RNA targets. While specific quantitative data for a molecule designated "2'-Ribotac-U" is not publicly available, this guide synthesizes the existing knowledge on viral-targeting RIBOTACs, using illustrative data from molecules like C5-RIBOTAC, which targets the SARS-CoV-2 frameshifting element (FSE).
Introduction to RIBOTAC Technology
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to selectively degrade target RNA molecules within a cellular environment.[1][2] This technology leverages the cell's own machinery by recruiting an endogenous ribonuclease, typically RNase L, to the vicinity of a specific RNA target, leading to its cleavage and subsequent degradation.[1] This approach offers a powerful strategy for silencing RNA expression at the post-transcriptional level, with potential therapeutic applications in various diseases, including viral infections.
The general structure of a RIBOTAC consists of two key moieties connected by a chemical linker:
-
An RNA-binding molecule (RBM): This component is designed to recognize and bind to a specific structural motif within the target RNA sequence.
-
An RNase L-recruiting molecule (RRM): This moiety binds to and activates the latent endoribonuclease RNase L.
By bringing RNase L into close proximity with the target RNA, the RIBOTAC facilitates the site-specific cleavage of the RNA, leading to its degradation by cellular exonucleases.
Mechanism of Action of Viral RNA-Targeting RIBOTACs
The primary mechanism of action of a viral RNA-targeting RIBOTAC, such as those developed against SARS-CoV-2, involves the following key steps:
-
Cellular Entry: The small molecule RIBOTAC penetrates the host cell membrane.
-
Target Recognition: The RNA-binding motif of the RIBOTAC selectively binds to a specific, often structurally conserved, region of the viral RNA genome. An example of such a target is the frameshifting element (FSE) in the SARS-CoV-2 genome, a critical structure for viral polyprotein translation.[1][3]
-
RNase L Recruitment and Activation: The RNase L-recruiting moiety of the RIBOTAC binds to the latent, monomeric form of RNase L present in the cytoplasm. This binding event induces the dimerization and activation of RNase L.
-
RNA Cleavage: The activated RNase L, now localized to the viral RNA target by the RIBOTAC, cleaves the RNA at specific sites, typically at single-stranded UN^N sequences.
-
Viral Replication Inhibition: The degradation of the viral RNA disrupts the viral life cycle, inhibiting the translation of essential viral proteins and preventing viral replication.[3]
Diagram of the General Mechanism of Action for a Viral RNA-Targeting RIBOTAC
Caption: General mechanism of viral RNA degradation by a this compound molecule.
Quantitative Data on Viral RNA Targeting
While specific data for "this compound" is not available, the following table summarizes representative data for C5-RIBOTAC, a molecule designed to target the SARS-CoV-2 frameshifting element (FSE). This data illustrates the typical parameters used to evaluate the efficacy and specificity of such compounds.
| Compound | Target RNA | Assay Type | Metric | Value | Reference |
| C5 (RNA-binding moiety) | SARS-CoV-2 FSE | Frameshifting Assay | % Inhibition | 25% at 2 µM | [1][3] |
| C5-RIBOTAC | SARS-CoV-2 FSE | Cell-based Luciferase Reporter Assay | Potency Increase vs. C5 | ~10-fold | [4] |
| C5-RIBOTAC | SARS-CoV-2 RNA | RT-qPCR in cellular models | RNA Degradation | Robust at 1 µM | [5] |
| C5-RIBOTAC | SARS-CoV-2 | Viral Replication Assay | % Inhibition | Significant at 20 µM | [5] |
| C5-RIBOTAC | SARS-CoV RNA | Cell-based Luciferase Reporter Assay | Activity | No significant activity | [1] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the specificity and activity of viral RNA-targeting RIBOTACs.
In Vitro Transcription of Viral RNA Targets
This protocol describes the synthesis of a specific viral RNA fragment for use in in vitro binding and cleavage assays.
Materials:
-
Linearized plasmid DNA containing the viral RNA sequence downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Transcription Buffer (containing Tris-HCl, MgCl2, DTT, Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order: nuclease-free water, transcription buffer, DTT, NTPs, RNase inhibitor, DNA template, and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 15 minutes.
-
Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit.
-
Assess the quality and quantity of the RNA using UV spectrophotometry and gel electrophoresis.
Diagram of the In Vitro Transcription Workflow
Caption: Workflow for the in vitro synthesis of viral RNA targets.
In Vitro RNase L Cleavage Assay
This assay determines the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in a controlled environment.
Materials:
-
Purified viral RNA (from 4.1)
-
Recombinant human RNase L
-
This compound compound
-
2-5A (positive control)
-
Cleavage Buffer (e.g., 25 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 40 µM ATP, 7 mM β-mercaptoethanol)[6]
-
Nuclease-free water
-
Urea-PAGE gels and electrophoresis apparatus
-
Fluorescent dye for RNA staining (e.g., SYBR Gold)
Procedure:
-
Set up reactions in nuclease-free tubes on ice.
-
To each reaction, add cleavage buffer, the target viral RNA, and the this compound compound at various concentrations. Include a no-compound control and a positive control with 2-5A.
-
Initiate the reaction by adding recombinant RNase L.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[6]
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the RNA cleavage products by urea-PAGE and visualize by staining with a fluorescent dye. The appearance of smaller RNA fragments in the presence of the this compound and RNase L indicates cleavage.
Cell-Based Antiviral Activity Assay
This assay evaluates the ability of a this compound to inhibit viral replication in a cellular context.
Materials:
-
A suitable host cell line (e.g., Vero E6 or Huh7-ACE2 for SARS-CoV-2).
-
Live virus stock.
-
This compound compound.
-
Cell culture medium and supplements.
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, plaque assay reagents, or a reporter virus system).
Procedure:
-
Seed the host cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound compound for a few hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After the infection period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of the this compound.
-
Incubate the plates for a duration appropriate for the virus's replication cycle (e.g., 24-72 hours).
-
Quantify the extent of viral replication using a suitable method:
-
RT-qPCR: Harvest total RNA from the cells and quantify the levels of a specific viral gene.
-
Plaque Assay: Collect the supernatant and perform serial dilutions to determine the viral titer by counting plaque-forming units on a fresh monolayer of cells.
-
Reporter Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Calculate the EC50 (half-maximal effective concentration) of the this compound.
Diagram of the Cell-Based Antiviral Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targets SARS-CoV-2 RNA for destruction | EurekAlert! [eurekalert.org]
- 5. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Exploration of 2'-Ribotac-U's Biological Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Ribotac-U is a pioneering molecule in the field of targeted RNA degradation, specifically designed as a replication inhibitor for SARS-CoV-2.[1] It belongs to a class of molecules known as Ribonuclease Targeting Chimeras (RIBOTACs), which leverage endogenous cellular machinery to selectively destroy pathogenic RNA. This technical guide provides a comprehensive overview of the biological pathway of this compound, from cellular entry to the downstream consequences of target RNA degradation. It includes detailed experimental protocols for key validation assays and presents quantitative data to support its mechanism of action.
Core Mechanism of Action
This compound is a chimeric molecule composed of three key components: a metabolic handle, a linker, and a recruiter for Ribonuclease L (RNase L).[1] The fundamental principle of its action is to bring RNase L, a potent, latent endoribonuclease involved in the innate immune response, into close proximity with the target viral RNA. This induced proximity triggers the dimerization and activation of RNase L, leading to the specific cleavage and subsequent degradation of the SARS-CoV-2 RNA genome.
The Biological Pathway of this compound
The biological journey of this compound can be delineated into several distinct stages:
Cellular Uptake and Metabolic Activation
As a nucleoside analog, the "metabolic handle" of this compound is crucial for its entry into host cells. Cellular uptake is mediated by nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which are responsible for the transport of endogenous nucleosides and their analogs across the cell membrane.[2][3][4][5]
Once inside the cell, the metabolic handle, which mimics a natural nucleoside, is recognized by cellular kinases. These enzymes phosphorylate the handle, effectively "activating" the this compound molecule and trapping it within the cell. This activation step is critical for its therapeutic efficacy.
Target Engagement and RNase L Recruitment
The activated this compound molecule then targets a specific structural element within the SARS-CoV-2 RNA genome. A similar compound, C5-RIBOTAC, has been shown to bind to the attenuator hairpin of the frameshifting element (FSE).[6] The RNase L recruiting moiety of the chimera simultaneously binds to latent, monomeric RNase L present in the cytoplasm.
RNase L Dimerization and Activation
The binding of the this compound to both the viral RNA and RNase L induces a conformational change in RNase L, promoting its dimerization. This dimerization is the critical step for the activation of its endoribonuclease activity.
RNA Cleavage and Degradation
The now-activated RNase L dimer cleaves the single-stranded viral RNA at specific sites, typically after unpaired uridine (B1682114) residues. This initial cleavage event destabilizes the viral genome, flagging it for further degradation by cellular exonucleases.
Downstream Effects and Inhibition of Viral Replication
The degradation of the SARS-CoV-2 genome effectively halts viral replication. This prevents the synthesis of viral proteins and the assembly of new virions, thereby controlling the infection. Furthermore, the activation of RNase L can trigger a broader innate immune response, including a ribotoxic stress response, which can further contribute to the antiviral state of the cell.
Quantitative Data Summary
The following table summarizes the available quantitative data for RIBOTACs targeting SARS-CoV-2 RNA. It is important to note that specific data for this compound is limited in the public domain, and the data presented here is for closely related compounds.
| Compound | Target | Assay | Endpoint | Value | Reference |
| C5-RIBOTAC | SARS-CoV-2 FSE | Luciferase Reporter | Reporter Signal Reduction | Dose-dependent | [6] |
| C5-RIBOTAC | SARS-CoV-2 FSE | Luciferase Reporter | IC50 | ~2 µM | [7] |
| CoV2-RIBOTAC | SARS-CoV-2 RNA | RT-qPCR | Viral Gene Expression | Significant suppression | [8] |
| C5 | SARS-CoV-2 FSE | Frameshifting Assay | Frameshifting Efficiency Reduction | 25% at 2 µM | [7] |
Key Experimental Protocols
In Vitro RNase L Activation Assay
Objective: To determine if a RIBOTAC can induce the dimerization and activation of RNase L in a cell-free system.
Methodology:
-
Reagents: Recombinant human RNase L, the RIBOTAC of interest, a FAM-labeled RNA substrate, and an appropriate reaction buffer.
-
Procedure: a. Incubate recombinant RNase L with varying concentrations of the RIBOTAC in the reaction buffer. b. Add the FAM-labeled RNA substrate to initiate the reaction. c. Incubate the reaction mixture at 37°C for a defined period. d. Stop the reaction and analyze the RNA cleavage products by gel electrophoresis or fluorescence-based assays.
-
Expected Outcome: A dose-dependent increase in RNA cleavage, indicating RNase L activation by the RIBOTAC.
Cellular RNA Degradation Assay (RT-qPCR)
Objective: To quantify the reduction of target viral RNA in cells treated with the RIBOTAC.
Methodology:
-
Cell Culture and Treatment: a. Plate host cells (e.g., Huh7-ACE2) and infect with SARS-CoV-2. b. Treat the infected cells with a dose range of the RIBOTAC or a vehicle control.
-
RNA Extraction and RT-qPCR: a. After the desired incubation period, lyse the cells and extract total RNA. b. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the SARS-CoV-2 genome (e.g., targeting ORF1ab, N1, and N2 genes). c. Normalize the viral RNA levels to a housekeeping gene.
-
Expected Outcome: A dose-dependent decrease in the levels of SARS-CoV-2 RNA in RIBOTAC-treated cells compared to the control.[8][9]
Luciferase Reporter Assay for Viral Frameshifting
Objective: To assess the ability of a molecule to inhibit the programmed -1 ribosomal frameshifting of SARS-CoV-2, a critical step in viral replication.
Methodology:
-
Reporter Construct: A dual-luciferase reporter plasmid containing the SARS-CoV-2 frameshifting signal between the Renilla and Firefly luciferase genes. The Firefly luciferase is in the -1 frame.
-
Transfection and Treatment: a. Transfect host cells (e.g., HEK293T) with the reporter plasmid. b. Treat the transfected cells with the test compound.
-
Luciferase Measurement: a. After incubation, lyse the cells and measure the activities of both Renilla and Firefly luciferases. b. The ratio of Firefly to Renilla luciferase activity indicates the frameshifting efficiency.
-
Expected Outcome: A reduction in the Firefly/Renilla luciferase ratio in the presence of an effective inhibitor.[10][11][12]
Conclusion
This compound represents a promising therapeutic strategy against SARS-CoV-2 by hijacking the host's own RNase L to specifically degrade the viral genome. Its multifaceted biological pathway, from cellular uptake and activation to the precise degradation of its RNA target, underscores the potential of RIBOTAC technology. Further research and development in this area are poised to yield novel therapeutics for a range of viral diseases and other RNA-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual-Luciferase PRF Reporter Assay. [bio-protocol.org]
- 11. Structural and functional conservation of the programmed −1 ribosomal frameshift signal of SARS coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woodside-lab.physics.ualberta.ca [woodside-lab.physics.ualberta.ca]
The Dawn of RNA Degraders: A Technical Guide to Small Molecule-Mediated RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of RNA with small molecules represents a paradigm shift in modern medicine, opening up a vast landscape of previously "undruggable" targets. While traditional small molecule drugs have primarily focused on proteins, the ability to directly modulate RNA function offers a powerful new therapeutic modality. This technical guide provides an in-depth exploration of the foundational research in small molecule-mediated RNA degradation. We delve into the core mechanisms of action, present detailed protocols for key validation experiments, and offer a quantitative overview of the efficacy of current technologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to navigate and contribute to this exciting and rapidly evolving field.
Introduction: Targeting RNA for Degradation
For decades, therapeutic interventions have predominantly targeted proteins. However, a large portion of the human genome is transcribed into non-coding RNAs that play critical roles in cellular function and disease but do not produce proteins. Furthermore, many disease-driving proteins are themselves difficult to target with conventional inhibitors. Small molecule RNA degraders offer a novel approach by directly targeting the RNA transcripts that encode pathogenic proteins or function as non-coding drivers of disease, marking them for destruction by endogenous cellular machinery. This strategy not only expands the druggable target space but also offers the potential for more potent and sustained therapeutic effects compared to traditional occupancy-based inhibitors.
Mechanisms of Action: Hijacking Cellular RNA Decay Pathways
Small molecule RNA degraders primarily function by co-opting the cell's natural RNA decay pathways. The most well-established mechanism involves the use of bifunctional molecules known as Ribonuclease Targeting Chimeras (RIBOTACs) .
RIBOTACs: A Chimeric Approach to RNA Destruction
RIBOTACs are heterobifunctional molecules composed of two key moieties connected by a chemical linker: an RNA-binding molecule (RBM) that selectively recognizes a target RNA structure, and an effector-recruiting ligand that binds to and activates a ribonuclease (RNase), an enzyme that degrades RNA.[1][2] The most commonly recruited ribonuclease in this context is RNase L , a latent endonuclease involved in the innate immune response.[3][4]
The mechanism of action of a RIBOTAC can be summarized in the following steps:
-
Binding to Target RNA: The RBM of the RIBOTAC selectively binds to a specific structural motif on the target RNA molecule.
-
Recruitment of RNase L: The effector-recruiting ligand on the RIBOTAC then recruits a latent RNase L monomer from the cytoplasm.
-
Formation of a Ternary Complex: The binding of the RIBOTAC to both the target RNA and RNase L brings them into close proximity, forming a ternary complex.
-
Activation of RNase L: The proximity-induced dimerization of RNase L monomers leads to its activation.
-
RNA Cleavage: The activated RNase L then cleaves the target RNA, leading to its subsequent degradation by cellular exonucleases.
This catalytic process allows a single RIBOTAC molecule to mediate the destruction of multiple target RNA molecules, leading to potent and sustained knockdown of the target.[5]
Key Experimental Workflows
The discovery and validation of small molecule RNA degraders involve a series of well-defined experimental steps to assess their binding affinity, degradation efficiency, and cellular activity.
Experimental Workflow for Characterizing RNA Degraders
A typical workflow for the characterization of a novel small molecule RNA degrader is as follows:
-
In Vitro Binding Affinity: The initial step is to confirm that the RNA-binding moiety of the degrader binds to the target RNA with high affinity and specificity. This is often assessed using biophysical techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
-
In Vitro Cleavage Assay: To demonstrate that the degrader can recruit and activate a ribonuclease to cleave the target RNA, an in vitro cleavage assay is performed. This typically involves incubating the degrader, the target RNA, and a purified ribonuclease (e.g., RNase L) and analyzing the RNA integrity by gel electrophoresis or fluorescence-based methods.
-
Cellular RNA Degradation: The ability of the degrader to reduce the levels of the target RNA in a cellular context is then evaluated. This is commonly measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or Northern blotting.
-
Target Engagement in Cells: To confirm that the degrader engages the target RNA within cells, techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Downstream Functional Assays: Finally, the biological consequence of degrading the target RNA is assessed through relevant functional assays, such as measuring changes in protein expression (if the target is an mRNA) or cell viability/phenotype.
Quantitative Data on Small Molecule RNA Degrader Efficacy
The efficacy of small molecule RNA degraders is typically quantified by their ability to reduce the cellular levels of the target RNA. Key metrics include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize representative quantitative data for various RIBOTACs targeting different RNAs.
Table 1: In Vitro Efficacy of pre-miR-155-RIBOTAC [3]
| Compound | Target RNA | Cell Line | DC50 (µM) | Dmax (%) |
| pre-miR-155-RIBOTAC | pre-miR-155 | HEK293T | ~0.5 | ~60 |
| pre-miR-155-RIBOTAC | pre-miR-155 | SU-DHL-4 | ~1.0 | ~50 |
Table 2: Cellular Efficacy of JUN and MYC RIBOTACs [3]
| Compound | Target mRNA | Cell Line | Concentration (µM) | % mRNA Reduction |
| JUN-RIBOTAC | JUN | HeLa | 5 | ~40 |
| MYC-RIBOTAC | MYC | HeLa | 5 | ~50 |
| MYC-RIBOTAC | MYC | Namalwa | 5 | ~25 |
Table 3: In Vivo Efficacy of a pre-miRNA-96 RIBOTAC [1]
| Compound | Target RNA | Animal Model | Administration | % Target RNA Reduction in Tumors |
| pri-miR-96 RIBOTAC | pri-miR-96 | Breast Cancer Mouse Model | Intraperitoneal | ~50 |
Detailed Experimental Protocols
In Vitro RNA Cleavage Assay
This protocol describes a fluorescence-based assay to assess the ability of a small molecule to induce RNase L-mediated cleavage of a target RNA in vitro.
Materials:
-
Fluorescently labeled target RNA (e.g., 5'-FAM)
-
Small molecule RNA degrader
-
Recombinant human RNase L
-
RNase-free buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
RNase-free water
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 2X solution of the fluorescently labeled target RNA in RNase-free buffer.
-
Prepare a series of 2X dilutions of the small molecule degrader in RNase-free buffer.
-
Prepare a 2X solution of recombinant RNase L in RNase-free buffer.
-
In a 96-well black plate, add equal volumes of the 2X target RNA solution and the 2X small molecule degrader dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow for binding.
-
Initiate the cleavage reaction by adding the 2X RNase L solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the RNA separates the fluorophore from a quencher, resulting in an increase in signal.
-
As controls, include reactions with no degrader, no RNase L, and a non-targeting control molecule.
-
Calculate the initial rate of cleavage for each concentration of the degrader.
Cellular RNA Degradation Assay by RT-qPCR
This protocol outlines the steps to quantify the reduction of a target RNA in cells treated with a small molecule degrader.
Materials:
-
Cultured cells
-
Small molecule RNA degrader
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the small molecule degrader for a specified time (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Isolate total RNA from the cell lysates.
-
Assess the quality and quantity of the isolated RNA.
-
Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.
-
Set up qPCR reactions for the target RNA and the housekeeping gene for each cDNA sample.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the target RNA levels in the degrader-treated samples compared to the vehicle-treated control, normalized to the housekeeping gene.
-
Calculate the percentage of RNA degradation for each concentration of the degrader.
Conclusion and Future Outlook
Small molecule-mediated RNA degradation is a rapidly advancing field with the potential to revolutionize drug discovery. Technologies like RIBOTACs have demonstrated the feasibility of selectively targeting and destroying disease-causing RNAs in both in vitro and in vivo settings. The continued development of novel RNA-binding scaffolds, the identification of new recruitable effector proteins, and a deeper understanding of the principles governing ternary complex formation will further enhance the potency and selectivity of this therapeutic modality. As our ability to rationally design and synthesize these powerful molecules improves, we can anticipate the emergence of a new class of medicines capable of addressing a wide range of currently intractable diseases.
References
Methodological & Application
Application Notes and Protocols for 2'-Ribotac-U in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Ribotac-U is a novel ribonuclease-targeting chimera (RIBOTAC) designed for the targeted degradation of viral RNA, specifically severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). As a heterobifunctional molecule, this compound comprises three key components: a metabolic handle in the form of a 2'-modified uridine (B1682114) analog, a flexible linker, and a small molecule recruiter of the endogenous endoribonuclease, RNase L. This unique design allows for the selective incorporation of the molecule into newly synthesized viral RNA, which in turn leads to the recruitment and activation of RNase L and subsequent cleavage and degradation of the target viral genome. These application notes provide a comprehensive overview of the use of this compound in a laboratory setting, including its mechanism of action, experimental protocols, and representative data.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that leverages the host cellular machinery to specifically target and degrade viral RNA.
-
Metabolic Incorporation: The 2'-modified uridine component of this compound acts as a metabolic precursor. Once introduced to infected cells, it is taken up and phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog is then recognized and incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp) during replication.
-
RNase L Recruitment: Following incorporation into the viral RNA, the RNase L recruiting moiety of this compound is positioned in close proximity to the RNA backbone. This recruiter then binds to the latent, monomeric form of endogenous RNase L.
-
RNase L Activation and RNA Cleavage: The binding of the recruiter to RNase L induces its dimerization and subsequent activation. The activated RNase L then cleaves the single-stranded viral RNA at specific sites, typically after UU or UA dinucleotides.
-
Viral RNA Degradation: The initial cleavage of the viral RNA by RNase L exposes the RNA fragments to further degradation by cellular exonucleases, leading to the complete destruction of the viral genome and inhibition of viral replication.
Data Presentation
The following tables summarize representative quantitative data for a RIBOTAC targeting SARS-CoV-2 RNA, analogous to this compound.
Table 1: Binding Affinity of RNA-binding Module
| Compound | Target RNA | Method | Kd (nM) | Reference |
| C5 (RNA-binding precursor) | SARS-CoV-2 frameshifting element (FSE) attenuator hairpin | Microarray | 11 | [1] |
Table 2: In Vitro and Cellular Activity of a SARS-CoV-2 Targeting RIBOTAC
| Compound | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| C5-RIBOTAC | SARS-CoV-2 Reporter Assay | HEK293T | ~1-2 (inferred) | >20 | >10 | [2] |
| C5-RIBOTAC | Viral RNA Reduction (RT-qPCR) | HEK293T | Dose-dependent reduction | Not reported | Not applicable | [2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with this compound and Analysis of Viral RNA Degradation
Objective: To assess the ability of this compound to be incorporated into viral RNA and induce its degradation in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (handle with appropriate biosafety precautions)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers/probes specific for a conserved region of the SARS-CoV-2 genome (e.g., N gene) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Treatment: Immediately after infection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the infected and treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: After the incubation period, lyse the cells directly in the wells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers and probes for the SARS-CoV-2 N gene and the housekeeping gene GAPDH.
-
Data Analysis: Calculate the relative viral RNA levels by normalizing the Ct values of the N gene to the Ct values of the GAPDH gene using the ΔΔCt method. Plot the relative viral RNA levels against the concentration of this compound to determine the dose-dependent degradation.
Protocol 2: In Vitro RNase L Cleavage Assay
Objective: To confirm that this compound can recruit and activate RNase L to cleave a target RNA in a cell-free system.
Materials:
-
Fluorescently labeled target RNA (e.g., a short synthetic RNA oligo corresponding to a segment of the SARS-CoV-2 genome with a 5'-FAM and 3'-quencher)
-
Recombinant human RNase L
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing the fluorescently labeled target RNA (e.g., 100 nM) and varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in the assay buffer. Include a no-compound control.
-
Add RNase L: Add recombinant RNase L (e.g., 50 nM) to each well to initiate the reaction. Include a control without RNase L to measure background fluorescence.
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Measure Fluorescence: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM).
-
Data Analysis: An increase in fluorescence intensity indicates cleavage of the RNA probe, separating the fluorophore from the quencher. Plot the fluorescence intensity against the concentration of this compound to assess the dose-dependent activation of RNase L.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing viral RNA degradation.
References
Application Notes and Protocols for 2'-Ribotac-U Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2'-Ribotac-U, a ribonuclease-targeting chimera (RIBOTAC), in cell culture for the inhibition of SARS-CoV-2 replication. The information is based on the findings from the study by Min Y, et al., published in Science Advances in April 2024.
Introduction
This compound is a novel antiviral agent designed to selectively target and degrade viral RNA. It is a chimeric molecule composed of a nucleoside analog that gets incorporated into viral RNA and a recruiter for the cellular enzyme RNase L.[1][2] This targeted degradation strategy offers a promising approach to combat viral infections like SARS-CoV-2.[1] The nucleoside component acts as a "handle" that is metabolically incorporated into the nascent viral RNA. Once in place, the RNase L recruiter part of this compound activates the latent cellular RNase L, leading to the specific cleavage and subsequent degradation of the viral RNA, thereby inhibiting viral replication.[1][2]
Mechanism of Action
The mechanism of this compound involves a multi-step process that hijacks a cellular innate immune pathway to specifically destroy viral RNA.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture.
Antiviral Activity Assay (SARS-CoV-2)
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a suitable cell line.
Materials:
-
Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3).
-
Virus: SARS-CoV-2 (e.g., original strain or variants of concern).
-
Compound: this compound (stock solution in DMSO).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit, DMSO, phosphate-buffered saline (PBS).
-
Equipment: 96-well plates, biosafety level 3 (BSL-3) facility, incubator (37°C, 5% CO2), microscope, plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero E6 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of the compound.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Virus Infection:
-
Working in a BSL-3 facility, prepare a dilution of SARS-CoV-2 in culture medium to achieve a multiplicity of infection (MOI) of 0.05.
-
Add 10 µL of the virus dilution to each well (except for the cell control wells).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Quantification of Viral Cytopathic Effect (CPE):
-
After the incubation period, observe the cells under a microscope to assess the viral CPE.
-
Quantify cell viability using either the MTT assay or a luminescent-based assay like CellTiter-Glo®, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of inhibition of CPE against the logarithm of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Caption: Experimental Workflow for Antiviral Activity Assay.
Cytotoxicity Assay
This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell Line: Vero E6 cells (or the same cell line used for the antiviral assay).
-
Compound: this compound (stock solution in DMSO).
-
Media: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents: MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit, DMSO.
-
Equipment: 96-well plates, incubator (37°C, 5% CO2), plate reader.
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium, mirroring the concentrations used in the antiviral assay.
-
Include a vehicle control (DMSO).
-
Remove the culture medium and add 100 µL of the diluted compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
-
Quantification of Cell Viability:
-
Quantify cell viability using the MTT assay or a luminescent-based assay following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized in a table for clear comparison.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero E6 | Insert Value | Insert Value | Calculate Value |
| Control | Vero E6 | Insert Value | Insert Value | Calculate Value |
Note: The actual values for EC50 and CC50 need to be determined experimentally.
Signaling Pathway
The therapeutic effect of this compound is mediated through the activation of the RNase L pathway, a key component of the innate immune response to viral infections.
Caption: RNase L Signaling Pathway Activation.
References
Application Notes and Protocols: 2'-Ribotac-U and RIBOTAC Technology in COVID-19 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred the development of innovative antiviral strategies. One novel approach is the use of Ribonuclease Targeting Chimeras (RIBOTACs), a class of molecules designed to specifically bind to and induce the degradation of viral RNA. This document provides detailed application notes and protocols for the use of RIBOTACs, with a focus on the conceptual framework provided by molecules like 2'-Ribotac-U , in COVID-19 research.
RIBOTACs are bifunctional molecules that consist of a small molecule "warhead" that binds to a specific structural motif within the target RNA, connected by a linker to a moiety that recruits an endogenous ribonuclease, typically RNase L.[1] In the context of SARS-CoV-2, RIBOTACs have been designed to target conserved structural elements within the viral genome, such as the frameshifting element (FSE), to trigger its destruction.[2][3] This strategy offers a catalytic and substoichiometric approach to antiviral therapy, where a single RIBOTAC molecule can lead to the degradation of multiple viral RNA strands.[4]
The term This compound refers to a specific ribonuclease targeting chimera available as a research chemical.[5][6] While specific peer-reviewed data on the antiviral efficacy of this compound against SARS-CoV-2 is not extensively published, its structure, comprising a metabolic handle, a linker, and an RNase L recruiter, exemplifies the RIBOTAC concept.[5][6] The principles and methodologies described herein are based on published research on similar RIBOTACs, such as C5-RIBOTAC and C64, and are directly applicable to the study of this compound and other novel RIBOTACs in COVID-19 research.
Mechanism of Action: Targeting the SARS-CoV-2 Genome
The primary target for the well-characterized anti-SARS-CoV-2 RIBOTACs is the frameshifting element (FSE) within the viral RNA. The FSE is a complex secondary structure that is crucial for the translation of viral polyproteins and, consequently, for viral replication.[1][2] Small molecules, such as C5, have been identified that bind with high affinity to the attenuator hairpin (AH) within the SARS-CoV-2 FSE.[2][7]
The RIBOTAC approach enhances the potency of such binders by converting them into RNA degraders.[3][7] The RIBOTAC molecule binds to the FSE and recruits the latent cellular endonuclease RNase L. This proximity-induced dimerization and activation of RNase L leads to the specific cleavage of the viral RNA, followed by its degradation by cellular machinery.[3][8] This mechanism is distinct from simply blocking frameshifting; it leads to the destruction of the viral genome.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for representative RIBOTACs targeting the SARS-CoV-2 RNA. This data provides a benchmark for evaluating novel compounds like this compound.
| Compound | Target | Assay Type | Metric | Value | Reference(s) |
| C5 | SARS-CoV-2 FSE Attenuator Hairpin | Binding Affinity | Kd | 11 nM | [2][7] |
| C5-RIBOTAC | SARS-CoV-2 FSE | Cellular Frameshifting Assay (Luciferase) | Bioactivity Improvement vs. C5 | ~10-fold | [3][7][9] |
| Unnamed RIBOTAC | SARS-CoV-2 RNA | Cellular Viral RNA Quantification | RNA Reduction | ~50% at 8 µM | [10] |
| C64 | SARS-CoV-2 5' UTR (SL5) | Live Virus Infection Assay (SARS-CoV-2-NLuc) | IC50 | ~20 µM | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: RIBOTAC-Mediated Viral RNA Degradation
References
- 1. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: In Vitro Efficacy of 2'-Ribotac-U, an RNase L-Recruiting Chimera
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Ribotac-U is a Ribonuclease Targeting Chimera (RIBOTAC) designed to combat viral replication, including that of SARS-CoV-2.[1] This bifunctional molecule operates by recruiting the endogenous cellular enzyme, Ribonuclease L (RNase L), to specific target RNA molecules, leading to their degradation.[1] The efficacy of this compound is contingent on its ability to bind to RNase L and induce its catalytic activity. This document provides detailed protocols for key in vitro assays to quantify the efficacy of this compound: a Fluorescence Resonance Energy Transfer (FRET)-based RNase L activation assay, a Fluorescence Polarization (FP) assay to determine binding affinity to RNase L, and an rRNA cleavage assay to confirm cellular RNase L activation.
Mechanism of Action
This compound is composed of a moiety that binds to the target RNA and a second moiety that recruits RNase L.[1] In its latent state, RNase L exists as an inactive monomer. The binding of a RIBOTAC, such as this compound, facilitates the dimerization of RNase L, which is a prerequisite for its activation.[2][3] Once activated, RNase L acts as an endonuclease, cleaving single-stranded RNA, thereby degrading the target RNA and inhibiting viral replication.[2][4]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the efficacy of RIBOTACs, providing a reference for expected outcomes when evaluating this compound.
| Compound Class | Target | Assay Type | Parameter | Value | Reference |
| RIBOTAC | SARS-CoV-2 RNA | Binding Assay | Kd | 11 ± 3.8 nM | |
| RIBOTAC | pre-miR-21 | Cellular Assay | Potency | Nanomolar range | [4] |
| JUN-RIBOTAC | JUN-mRNA | RT-qPCR | mRNA Reduction | 40% at 2 µM | [4] |
| Fluorescent Probe | RNase L | Binding Assay | EC50 | High picomolar range |
| Assay Type | Parameter Measured | Typical Values for Active RIBOTACs |
| FRET-based RNase L Activation | EC50 | 10 nM - 1 µM |
| Fluorescence Polarization | Kd | 1 nM - 500 nM |
| rRNA Cleavage Assay | % rRNA degradation | > 50% at effective concentrations |
Experimental Protocols
FRET-Based RNase L Activation Assay
This assay measures the ability of this compound to activate RNase L, which then cleaves a FRET-labeled RNA substrate, resulting in an increase in fluorescence.
Caption: Workflow for the FRET-based RNase L activation assay.
Materials:
-
Recombinant human RNase L
-
FRET-labeled RNA oligonucleotide probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA with an RNase L cleavage site)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the FRET-RNA probe (e.g., 200 nM) in Assay Buffer.
-
Prepare a 2X stock solution of RNase L (e.g., 40 nM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 25 µL of the 2X RNase L stock solution to each well containing this compound.
-
Include control wells:
-
No this compound (buffer only)
-
No RNase L
-
No this compound and no RNase L
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 15 minutes to allow for this compound to bind to RNase L.
-
Initiate the reaction by adding 50 µL of the 2X FRET-RNA probe stock solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission appropriate for the fluorophore, e.g., 485/520 nm for FAM) kinetically over 60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time for each concentration of this compound.
-
Determine the initial reaction velocity (slope of the linear phase) for each concentration.
-
Plot the initial velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of this compound to RNase L. A fluorescently labeled tracer that binds to RNase L is displaced by this compound, leading to a decrease in fluorescence polarization.
Caption: Workflow for the Fluorescence Polarization binding assay.
Materials:
-
Recombinant human RNase L
-
Fluorescently labeled tracer known to bind RNase L
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well black, low-volume microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of RNase L (e.g., 10 nM) in Assay Buffer.
-
Prepare a 2X stock solution of the fluorescent tracer (e.g., 2 nM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 10 µL of a pre-mixed solution of 2X RNase L and 2X fluorescent tracer to each well.
-
Include control wells:
-
Tracer only (for minimum polarization)
-
Tracer and RNase L without this compound (for maximum polarization)
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ value.
-
The dissociation constant (Kd) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
In Vitro rRNA Cleavage Assay
This assay provides a direct measure of RNase L activation by observing the degradation of ribosomal RNA (rRNA).
Caption: Workflow for the in vitro rRNA cleavage assay.
Materials:
-
Cell line with endogenous RNase L (e.g., HeLa, A549)
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 0.5% NP-40, 1 mM DTT, and RNase inhibitor
-
This compound
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Prepare Cell Lysates:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant (cytoplasmic extract) containing ribosomes and endogenous RNase L.
-
-
Treatment and Incubation:
-
In microcentrifuge tubes, add a fixed amount of cytoplasmic extract.
-
Add this compound to the desired final concentrations. Include a vehicle control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
RNA Extraction and Analysis:
-
Stop the reaction and extract total RNA from each sample using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity using an Agilent Bioanalyzer with an RNA 6000 Nano kit.
-
-
Data Analysis:
-
Analyze the electropherograms for the degradation of the 18S and 28S rRNA peaks.
-
The appearance of specific cleavage products is indicative of RNase L activity.
-
Quantify the percentage of rRNA degradation by comparing the peak areas of the 18S and 28S rRNA in the this compound-treated samples to the vehicle control.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the efficacy of this compound. The FRET-based assay offers a high-throughput method to screen for and quantify RNase L activation. The fluorescence polarization assay provides precise measurements of the binding affinity between this compound and its target enzyme, RNase L. Finally, the rRNA cleavage assay serves as a direct and functional confirmation of RNase L activation in a more complex biological milieu. Together, these assays are essential tools for the preclinical evaluation and optimization of RIBOTAC-based therapeutics.
References
- 1. Leveraging RIBOTAC technology: Fluorescent RNase L probes for live-cell imaging and function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cellular Methods to Confirm RNase L-Dependent RNA Cleavage
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector of the interferon-induced antiviral response.[1][2] Its activation is tightly regulated by the 2-5A synthetase (OAS) family of proteins, which sense cytosolic double-stranded RNA (dsRNA), a common hallmark of viral infection.[1][2] Upon binding dsRNA, OAS synthesizes 2',5'-linked oligoadenylates (2-5A), which in turn bind to and activate latent RNase L monomers, causing them to dimerize into their active form.[1][3] Activated RNase L is an endoribonuclease that cleaves single-stranded RNAs, including viral and host transcripts, primarily at UN^N sequences (where N is any nucleotide), with a preference for UU and UA dinucleotides.[2][4][5] This widespread RNA degradation inhibits viral replication and can trigger apoptosis in infected cells.[1][3]
Confirming that RNA cleavage within a cell is specifically mediated by RNase L is critical for studying viral countermeasures, developing antiviral therapeutics, and understanding the broader roles of RNase L in cellular processes like inflammation and tumorigenesis. These application notes provide detailed protocols for three distinct cellular methods to detect and quantify RNase L-dependent RNA cleavage.
The OAS-RNase L Signaling Pathway
The activation of RNase L is the terminal step of the OAS/2-5A signaling cascade, a primary pathway for dsRNA sensing in the cytoplasm.
Caption: The OAS-RNase L pathway from dsRNA sensing to cellular response.
Method 1: Ribosomal RNA (rRNA) Degradation Assay
Principle This is the most common and well-established method for monitoring RNase L activation.[1][3] Activated RNase L cleaves cellular ribosomal RNA (18S and 28S rRNA) at specific sites, generating characteristic degradation products.[2][3] The integrity of total RNA extracted from cells is assessed by microfluidic capillary electrophoresis, which reveals a distinct cleavage pattern in response to RNase L activation.
Application This assay provides a robust qualitative and semi-quantitative readout of overall RNase L activity in a cell population. It is ideal for screening activators or inhibitors of the OAS-RNase L pathway and for confirming the RNase L-competence of a cell line.
Experimental Workflow
Caption: Workflow for the rRNA degradation assay to detect RNase L activity.
Protocol
-
Cell Culture:
-
RNase L Activation:
-
Treat cells with a known RNase L activator. Common methods include:
-
Include a mock-treated control for both WT and KO cell lines.
-
-
RNA Extraction:
-
RNA Integrity Analysis:
Data Interpretation & Quantitative Analysis
-
Qualitative: In WT cells treated with an activator, the electropherogram will show a decrease in the height of the 18S and 28S rRNA peaks and the appearance of distinct cleavage products.[3][6] These changes will be absent in mock-treated WT cells and in both mock- and activator-treated RNase L KO cells.[3]
-
Semi-Quantitative: The Bioanalyzer software generates an RNA Integrity Number (RIN), a score from 1 (completely degraded) to 10 (intact). A significant drop in the RIN value in treated WT cells compared to controls indicates RNA degradation. This data can be tabulated for comparison.
| Condition | Cell Line | Treatment | RNA Integrity Number (RIN) | Observation |
| Negative Control | WT | Mock | 9.8 ± 0.2 | Intact 18S and 28S rRNA peaks |
| Experimental | WT | poly(I:C) | 4.5 ± 0.5 | Reduced 18S/28S peaks, visible cleavage products |
| Specificity Control | RNase L KO | Mock | 9.9 ± 0.1 | Intact 18S and 28S rRNA peaks |
| Specificity Control | RNase L KO | poly(I:C) | 9.7 ± 0.3 | No significant degradation observed |
Method 2: Target-Specific mRNA Cleavage by RT-qPCR
Principle While rRNA cleavage demonstrates global RNase L activity, this method determines if a specific mRNA of interest is a direct target of RNase L. The abundance of a target mRNA is quantified using reverse transcription quantitative PCR (RT-qPCR). A significant, RNase L-dependent decrease in the mRNA level upon pathway activation indicates cleavage.
Application This method is used to validate specific cellular or viral mRNAs as substrates of RNase L and to quantify the extent of their degradation. It is more sensitive than microarray or RNA-seq for analyzing a small number of known or putative targets.[11]
Experimental Workflow
Caption: Workflow for quantifying target mRNA degradation via RT-qPCR.
Protocol
-
Cell Treatment and RNA Extraction:
-
Perform cell culture, treatment, and RNA extraction exactly as described in Method 1, Protocol steps 1-3.
-
-
cDNA Synthesis:
-
Treat extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
For each cDNA sample, set up reactions for your target gene and a stable housekeeping gene that is not affected by RNase L (e.g., ACTB, although stability should be validated).
-
Use primers designed to amplify a region of the target mRNA.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative abundance of the target mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing treated samples to mock-treated controls.
-
Data Interpretation & Quantitative Analysis A significant decrease in the relative mRNA abundance in activator-treated WT cells, but not in treated RNase L KO cells, confirms RNase L-dependent cleavage of the target transcript.
| Cell Line | Treatment | Target Gene ΔCq (Target - HK) | Fold Change vs. WT Mock | Conclusion |
| WT | Mock | 5.2 ± 0.15 | 1.0 | Baseline expression |
| WT | poly(I:C) | 7.8 ± 0.25 | 0.05 | Significant mRNA degradation |
| RNase L KO | Mock | 5.3 ± 0.20 | 0.94 | Baseline expression similar to WT |
| RNase L KO | poly(I:C) | 5.4 ± 0.18 | 0.88 | mRNA protected from degradation |
Method 3: RtcB Ligation-Based RT-qPCR for Cleavage Site Detection
Principle This advanced method provides direct evidence of RNase L-mediated cleavage. RNase L cleavage produces RNA fragments with a 2',3'-cyclic phosphate (B84403) (2',3'>P) at the 3' terminus.[12] The RNA ligase RtcB can specifically recognize this end (after hydrolysis to a 3'-phosphate) and ligate a tagged RNA adapter to it.[13][14] This unique ligation event allows for the specific amplification of the 5' cleavage product by RT-qPCR, using a forward primer in the gene and a reverse primer on the ligated adapter.
Application This is a highly specific and sensitive method to confirm that an RNA is cleaved by an enzyme that generates a 2',3'>P end, like RNase L. It can be adapted for high-throughput sequencing to map the precise cleavage sites across the transcriptome.
Experimental Workflow
Caption: Workflow for RtcB ligation-based detection of RNase L cleavage products.
Protocol
-
Cell Treatment and RNA Extraction:
-
Perform cell culture, treatment, and RNA extraction as described in Method 1, Protocol steps 1-3.
-
-
RtcB Ligation:
-
Set up the ligation reaction: In a 20 µL reaction, combine 1-2 µg of total RNA, a 5'-pre-adenylated RNA adapter, and RtcB Ligase (e.g., from E. coli) in the manufacturer's recommended buffer containing MnCl₂ and GTP.[14]
-
Include a "- Ligase" control to check for background.
-
Incubate the reaction as recommended (e.g., 37°C for 1 hour).
-
Purify the RNA to remove the enzyme and excess adapter.
-
-
Reverse Transcription:
-
Synthesize cDNA from the purified, ligated RNA using a reverse transcriptase and a primer that is complementary to the ligated RNA adapter.
-
-
Quantitative PCR:
-
Set up qPCR reactions as in Method 2.
-
Use a forward primer specific to the target gene (upstream of the putative cleavage site) and a reverse primer that is complementary to the adapter sequence.
-
The amplification of a product of the expected size confirms the ligation of the adapter to a cleavage site within the target RNA.
-
Data Interpretation & Quantitative Analysis The Cq value in this assay is directly proportional to the amount of cleaved RNA. A low Cq value indicates a high amount of RNase L-dependent cleavage. The signal should be robust in treated WT cells and significantly lower or absent in all controls.
| Cell Line | Treatment | RtcB Ligation | Cq Value (Cleavage Product) | Interpretation |
| WT | Mock | + | >35 (No Signal) | No basal cleavage |
| WT | poly(I:C) | + | 24.5 ± 0.4 | High level of specific cleavage detected |
| WT | poly(I:C) | - | >35 (No Signal) | Confirms ligation-dependent signal |
| RNase L KO | poly(I:C) | + | >35 (No Signal) | Cleavage is dependent on RNase L |
References
- 1. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure of Human RNase L Reveals the Basis for Regulated RNA Decay in the IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase L activation in the cytoplasm induces aberrant processing of mRNAs in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endonucleolytic RNA cleavage drives changes in gene expression during the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNase L reprograms translation by widespread mRNA turnover escaped by antiviral mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. RtcB, a Novel RNA Ligase, Can Catalyze tRNA Splicing and HAC1 mRNA Splicing in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
Application Notes: 2'-Ribotac-U for Targeted Viral RNA Degradation
References
- 1. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Targeted Degradation of Structured RNAs via Ribonuclease-Targeting Chimeras (RiboTacs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.iucc.ac.il [cris.iucc.ac.il]
- 10. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of SARS-CoV-2 by Targeting Conserved Viral RNA Structures and Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effective inhibition of influenza virus production in cultured cells by external guide sequences and ribonuclease P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ribozymes as potential anti-HIV-1 therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing 2'-Ribotac-U Engagement with RNase L
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, activated in response to viral infections. Its activation leads to the degradation of both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. The activation of RNase L is tightly regulated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon sensing double-stranded RNA.
A novel class of molecules, known as Ribonuclease Targeting Chimeras (RIBOTACs), has been developed to harness the catalytic activity of RNase L for therapeutic purposes. These bifunctional molecules consist of a moiety that binds to a specific target RNA and another moiety that recruits and activates RNase L. This targeted recruitment leads to the degradation of the specific RNA, offering a promising strategy for treating various diseases, including viral infections and cancer.
This document provides detailed protocols for assessing the engagement of a putative 2'-Ribotac-U molecule with RNase L. The described methods will enable researchers to quantify the binding affinity of the molecule to RNase L and to measure its ability to activate the enzyme's ribonuclease activity. The protocols are designed for researchers in drug discovery and development and can be adapted for other RIBOTAC molecules.
RNase L Signaling Pathway
The activation of RNase L is a key event in the interferon-mediated antiviral response. The pathway begins with the recognition of viral double-stranded RNA (dsRNA) by oligoadenylate synthetases (OAS). Upon binding to dsRNA, OAS synthesizes 2',5'-oligoadenylates (2-5A) from ATP. These 2-5A molecules then bind to latent, monomeric RNase L, inducing its dimerization and subsequent activation. Activated RNase L proceeds to cleave single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and induction of apoptosis. RIBOTACs hijack this natural mechanism by directly binding to and activating RNase L in proximity to a target RNA.
Application of 2'-Ribotac-U in High-Throughput Screening for Anti-SARS-CoV-2 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), necessitates the rapid development of innovative antiviral strategies. One promising approach is the targeted degradation of viral RNA using Ribonuclease Targeting Chimeras (RIBOTACs). 2'-Ribotac-U is a pioneering molecule in this class, designed to specifically recognize SARS-CoV-2 RNA and recruit endogenous Ribonuclease L (RNase L) to cleave and degrade the viral genome, thereby inhibiting viral replication.[1][2] This application note provides a detailed overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral agents.
RIBOTACs are bifunctional molecules composed of a ligand that binds to a specific RNA structure and a second ligand that recruits a ribonuclease.[3] In the case of this compound, it is comprised of a metabolic handle, a linker, and an RNase L recruiter.[1][2] The underlying principle of its action is to bring RNase L into close proximity with the target viral RNA, leading to its degradation. This mechanism offers a catalytic mode of action, where a single RIBOTAC molecule can mediate the destruction of multiple RNA targets.[3]
High-throughput screening provides a powerful platform to evaluate large compound libraries for their potential to modulate the activity of this compound or to identify novel RNA structures that can be targeted by similar chimeras. The protocols and data presented herein offer a framework for establishing robust and reliable HTS assays for the discovery of next-generation RNA-targeting antiviral therapies.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the hijacking of a cellular innate immune pathway. The key enzyme, RNase L, is typically activated by 2',5'-oligoadenylates synthesized in response to double-stranded RNA, a hallmark of viral infection. This compound mimics this activation, directly recruiting and activating RNase L at the site of the target viral RNA.
Figure 1: Mechanism of action of this compound. The molecule binds to SARS-CoV-2 RNA and recruits inactive RNase L, promoting its dimerization and activation, which leads to the cleavage and degradation of the viral RNA and subsequent inhibition of viral replication.
High-Throughput Screening Workflow
A typical HTS workflow to evaluate compounds that modulate this compound activity or to screen for new RNA targets would involve a cell-based reporter assay. This assay would utilize a reporter gene, such as luciferase, whose expression is dependent on the integrity of a target SARS-CoV-2 RNA element.
Figure 2: A generalized high-throughput screening workflow for identifying modulators of this compound activity.
Quantitative Data Summary
The following tables summarize representative quantitative data for RIBOTACs targeting SARS-CoV-2 RNA. While specific HTS data for this compound is not publicly available, the data for C5-RIBOTAC and C64-RIBOTAC, which target different regions of the SARS-CoV-2 genome, provide an indication of the expected potency and efficacy.
Table 1: Dose-Response of C5-RIBOTAC on Luciferase Reporter Activity
| Concentration (µM) | Firefly Luciferase Activity (% of Control) | Renilla Luciferase Activity (% of Control) |
| 0.1 | ~95% | ~98% |
| 0.5 | ~80% | ~85% |
| 1.0 | ~60% | ~65% |
| 2.0 | ~40% | ~45% |
| 5.0 | ~25% | ~30% |
Data is estimated from graphical representations in the source publication.[4]
Table 2: RT-qPCR Analysis of SARS-CoV-2 FSE RNA Levels after C5-RIBOTAC Treatment
| Concentration (µM) | Viral RNA Levels (% of Control) |
| 1.0 | ~70% |
| 2.0 | ~50% |
| 5.0 | ~30% |
Data is estimated from graphical representations in the source publication.[4]
Table 3: Antiviral Activity of C64-RIBOTAC in SARS-CoV-2 Infected A549-ACE2 Cells
| Compound | EC50 (µM) | CC50 (µM) |
| C64-RIBOTAC | ~20 | >100 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration. Data is from the source publication.[5]
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay for High-Throughput Screening
This protocol describes a cell-based assay to screen for modulators of this compound activity using a luciferase reporter system.
1. Materials:
-
HEK293T cells (or other suitable human cell line with low endogenous RNase L activity)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Reporter plasmid containing a ubiquitously expressed promoter driving a luciferase gene (e.g., Firefly luciferase) followed by a SARS-CoV-2 RNA target sequence (e.g., the 5' UTR or frameshifting element). A second reporter (e.g., Renilla luciferase) without the target sequence can be co-transfected for normalization.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Compound library
-
384-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
2. Methods:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density of 5,000 cells per well in 40 µL of media and incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the Firefly luciferase reporter plasmid containing the SARS-CoV-2 target sequence and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of library compounds into the assay plates to achieve the desired final screening concentration (e.g., 10 µM).
-
This compound Addition: Add this compound to all wells (except negative controls) to a final concentration optimized for sub-maximal signal reduction (e.g., 1-2 µM).
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the luciferase assay reagent that lyses the cells and provides the substrate for Firefly luciferase.
-
Measure luminescence on a plate reader.
-
Add the stop-and-glo reagent to quench the Firefly signal and provide the substrate for Renilla luciferase.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition for each compound relative to DMSO-treated controls.
-
Identify hits based on a predefined activity threshold (e.g., >50% inhibition or potentiation).
-
Protocol 2: Quantitative RT-PCR for Viral RNA Degradation
This protocol is for validating hits from the primary screen by directly measuring the degradation of the target viral RNA.
1. Materials:
-
Cells and treatment conditions as in the primary screen (can be performed in 96-well format).
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for the SARS-CoV-2 RNA target and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument
2. Methods:
-
Cell Treatment: Treat cells with hit compounds at various concentrations in the presence of this compound for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, primers for the target RNA and the housekeeping gene, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the Ct values for the target and housekeeping genes.
-
Determine the relative quantification of the target RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
-
Logical Relationships and Experimental Design
The successful application of this compound in HTS relies on a logical progression from primary screening to hit validation and characterization.
Figure 3: Logical flow of an HTS campaign and subsequent hit validation for modulators of this compound.
Conclusion
This compound represents a novel and promising class of antiviral compounds that function through the targeted degradation of viral RNA. The methodologies and protocols outlined in this application note provide a comprehensive guide for researchers to utilize this compound in high-throughput screening campaigns. By leveraging robust cell-based reporter assays and subsequent validation steps, it is possible to identify novel modulators of RIBOTAC activity and discover new avenues for the development of potent antiviral therapeutics against SARS-CoV-2 and other emerging viral pathogens. The continued exploration of this innovative therapeutic modality holds significant promise for future pandemic preparedness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying 2'-Ribotac-U Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease Targeting Chimeras (RIBOTACs) represent a promising therapeutic modality designed to selectively degrade target RNA molecules by recruiting endogenous Ribonuclease L (RNase L).[1][2][3][4] A 2'-Ribotac-U is a specific type of RIBOTAC, likely incorporating a 2'-modified uridine (B1682114) analog to enhance properties such as stability and binding affinity. Understanding the pharmacokinetic (PK) profile of this compound is critical for its development as a therapeutic agent. This document provides detailed application notes and protocols for the comprehensive pharmacokinetic characterization of this compound, covering its absorption, distribution, metabolism, and excretion (ADME).
Key Pharmacokinetic Parameters and Data Presentation
A thorough understanding of the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and ensuring safety and efficacy. The following table summarizes key pharmacokinetic parameters that should be determined.
| Parameter | Description | Method of Determination |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Comparison of AUC (Area Under the Curve) after intravenous (IV) and extravascular (e.g., oral, intraperitoneal) administration. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Direct measurement from the plasma concentration-time profile. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Direct measurement from the plasma concentration-time profile. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to decrease by half. | Calculated from the elimination rate constant (ke). |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated as Dose/C0 (initial plasma concentration after IV administration). |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Calculated as Dose/AUC for IV administration. |
| Metabolite Identification | Identification and characterization of the biotransformation products of this compound. | Mass spectrometry-based techniques (LC-MS/MS) on samples from in vitro (e.g., liver microsomes) and in vivo studies. |
| Excretion Pathways | Determination of the primary routes of elimination of the parent drug and its metabolites (e.g., renal, fecal). | Analysis of urine and feces for the presence of the parent compound and its metabolites. |
Experimental Protocols
In Vitro Metabolic Stability Assessment
Objective: To evaluate the metabolic stability of this compound in liver microsomes to predict its in vivo metabolic clearance.
Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.
Materials:
-
This compound
-
Plasma (human, mouse, rat)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound.
-
Spike the plasma with this compound to the desired concentration.
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.
-
Incubate the device at 37°C with shaking for the time required to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and PBS chambers.
-
Determine the concentration of this compound in both chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = Cbuffer / Cplasma, where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers, respectively.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse or rat) following intravenous and oral administration.
Materials:
-
This compound
-
Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system
Protocol:
-
Acclimate the animals for at least one week before the study.
-
Divide the animals into two groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound to each animal (e.g., 1 mg/kg for IV and 10 mg/kg for PO).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[5][6][7][8]
-
Plot the plasma concentration-time data and perform non-compartmental analysis (NCA) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
RIBOTAC Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Metabolic Pathways of this compound
Caption: Potential metabolic pathways for this compound.
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the pharmacokinetic evaluation of this compound. A thorough understanding of the ADME properties is paramount for the successful translation of this promising therapeutic modality from preclinical research to clinical applications. The provided protocols and visualizations serve as a guide for researchers to design and execute robust pharmacokinetic studies, ultimately facilitating the development of safe and effective RIBOTAC-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. uab.edu [uab.edu]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Ribotac-U for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2'-Ribotac-U in cell-based assays. Content is structured to address specific challenges in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a ribonuclease-targeting chimera (RIBOTAC) designed to selectively degrade target RNA molecules within a cell.[1] It is a bifunctional molecule comprising two key components: a ligand that specifically binds to the target RNA sequence and a recruiter for an endogenous ribonuclease, RNase L.[1] Upon binding to the target RNA, this compound recruits and activates RNase L, leading to the enzymatic cleavage and subsequent degradation of the target RNA. This targeted degradation approach offers a powerful tool for studying RNA function and as a potential therapeutic strategy.
Q2: What are the critical factors to consider before starting an experiment with this compound?
A2: Several factors are crucial for the successful application of this compound:
-
RNase L Expression: The efficacy of this compound is dependent on the expression level of RNase L in the chosen cell line. Cells with low or absent RNase L expression will exhibit a diminished or no response. It is recommended to verify RNase L expression in your cell model by Western blot or RT-qPCR.
-
Cell Line Selection: The choice of cell line is critical. For antiviral assays against SARS-CoV-2, commonly used cell lines include A549 (human lung carcinoma), Calu-3 (human lung adenocarcinoma), and Vero E6 (African green monkey kidney).[2] These cell lines exhibit differential expression of viral entry factors and innate immune response components, which can influence experimental outcomes.
-
Concentration Optimization: Determining the optimal concentration of this compound is paramount. A concentration that is too low will not yield a significant effect, while a concentration that is too high may lead to cytotoxicity or off-target effects. A dose-response experiment is essential to identify the optimal working concentration.
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound in your chosen cell line to distinguish between specific target degradation effects and general cellular toxicity.
Q3: How do I determine the optimal concentration of this compound?
A3: The optimal concentration of this compound should be determined empirically for each cell line and target RNA. A standard approach involves performing a dose-response experiment. This entails treating cells with a range of this compound concentrations and measuring the desired biological outcome (e.g., target RNA degradation, reduction in viral replication) and cell viability in parallel. The goal is to identify a concentration that maximizes the on-target effect while minimizing cytotoxicity.
Troubleshooting Guide
Issue 1: No or low degradation of the target RNA.
| Possible Cause | Troubleshooting Steps |
| Low RNase L expression in the cell line. | 1. Confirm RNase L protein expression by Western blot in your cell line. 2. If RNase L levels are low, consider using a different cell line known to have higher RNase L expression. 3. Alternatively, transiently overexpress RNase L in your target cells. |
| Suboptimal concentration of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to low micromolar). 2. Ensure proper dilution and mixing of the compound. |
| Poor cellular uptake of this compound. | 1. Increase the incubation time. 2. Consider using a transfection reagent suitable for small molecules if delivery is a known issue for your cell type. |
| Degradation of this compound. | 1. Ensure proper storage of the compound as recommended by the manufacturer. 2. Prepare fresh dilutions for each experiment. |
Issue 2: High cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Lower the concentration range in your dose-response experiment. 2. Determine the 50% cytotoxic concentration (CC50) and work at concentrations well below this value. |
| Off-target effects. | 1. Perform control experiments with a structurally similar but inactive molecule, if available. 2. Analyze the expression of known off-target genes or pathways that might be affected by general RNase L activation. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.5%). 2. Include a vehicle control (solvent only) in all experiments. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | 1. Maintain consistent cell passage numbers and seeding densities. 2. Ensure consistent incubation times and conditions (temperature, CO2). |
| Inconsistent reagent preparation. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Use calibrated pipettes and ensure accurate dilutions. |
| Variability in assay performance. | 1. Include appropriate positive and negative controls in every experiment. 2. Monitor and record all experimental parameters carefully. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the general steps to determine the effective concentration (EC50) of this compound for inhibiting viral RNA replication and the 50% cytotoxic concentration (CC50).
Materials:
-
Target cells (e.g., A549, Calu-3, Vero E6)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Virus stock (if applicable)
-
96-well plates
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo)
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting range could be from 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Treatment:
-
For Cytotoxicity (CC50): Add the diluted this compound to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
For Antiviral Activity (EC50): Pre-treat cells with the diluted this compound for a specified time (e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection (MOI). Incubate for the desired duration.
-
-
Assay:
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Antiviral Activity: After the incubation period, harvest the cells or supernatant for RNA extraction and subsequent RT-qPCR to quantify viral RNA levels.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration to determine the CC50 value.
-
Calculate the percentage of viral RNA inhibition relative to the infected, untreated control for each concentration to determine the EC50 value.
-
Protocol 2: Quantification of Target RNA Degradation by RT-qPCR
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates using a commercial RNA extraction kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with a qPCR master mix, specific primers for the target RNA and the housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target RNA expression, normalized to the housekeeping gene.
Quantitative Data Summary
Disclaimer: The following tables present representative data to guide experimental design and data presentation. Actual values for this compound must be determined experimentally.
Table 1: Representative Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | SARS-CoV-2 | 0.5 - 2.0 | > 20 | > 10 |
| Calu-3 | SARS-CoV-2 | 0.1 - 1.0 | > 20 | > 20 |
| Vero E6 | SARS-CoV-2 | 1.0 - 5.0 | > 25 | > 5 |
Table 2: Representative Target RNA Degradation by this compound in A549 Cells
| This compound Conc. (µM) | Target RNA Level (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 85 | 98 |
| 0.5 | 55 | 95 |
| 1.0 | 30 | 92 |
| 5.0 | 15 | 85 |
| 10.0 | 10 | 70 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
Strategies to improve the stability and delivery of 2'-Ribotac-U
Welcome to the technical support center for 2'-Ribotac-U. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and delivery of this ribonuclease-targeting chimera. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a ribonuclease (RNase) targeting chimera (RIBOTAC).[1] It is a bifunctional molecule designed to selectively bind to a target RNA sequence and recruit an endogenous ribonuclease, such as RNase L, to degrade the target RNA.[2][3][4] It is composed of a metabolic handle that engages the target RNA, a linker, and a recruiter for RNase L.[1] This technology offers a promising strategy for combating diseases by selectively eliminating disease-associated RNAs.[3][5]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by hijacking a natural cellular process. The RNA-binding module of the molecule selectively binds to a specific RNA target. The other end of the molecule, the RNase L recruiter, then engages with and activates the latent endoribonuclease RNase L.[6] This induced proximity leads to the dimerization and activation of RNase L, which then cleaves the target RNA, leading to its degradation.[6][7]
Q3: What are the main challenges in working with this compound?
A3: Like many RNA-based therapeutics, the primary challenges with this compound revolve around its stability and effective delivery to the target cells.[8][] Naked RNA molecules are susceptible to degradation by ubiquitous ribonucleases.[][10][11] Furthermore, efficient cellular uptake and subsequent escape from endosomal compartments to reach the target RNA in the cytoplasm are critical hurdles to overcome.[12][13][14]
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability data for this compound is not provided in the search results, general recommendations for similar modified oligonucleotides apply. For long-term storage, it is advisable to store this compound in a desiccated environment at -20°C or -80°C.[15] For short-term handling, keeping the molecule at 2-8°C is acceptable. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. When preparing solutions, use of anhydrous solvents is recommended to minimize exposure to moisture.[15]
Troubleshooting Guides
Issue 1: Low or No Target RNA Degradation
If you are observing minimal or no degradation of your target RNA after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Verify the integrity of your this compound stock. Run a sample on a denaturing polyacrylamide gel or use mass spectrometry to check for degradation. Ensure proper storage conditions are maintained. |
| Inefficient Cellular Uptake | Optimize your delivery system. If using lipid nanoparticles (LNPs), adjust the lipid composition, particle size, or surface charge.[16][17] Consider using cell-penetrating peptides or other conjugation strategies to enhance uptake.[12] |
| Endosomal Entrapment | The majority of internalized oligonucleotides can become trapped in endosomes and degraded in lysosomes.[14][18] Co-administer with endosome-disrupting agents or use delivery vehicles designed for endosomal escape. |
| Low RNase L Expression | Confirm that your target cells express sufficient levels of RNase L. You can use techniques like Western blotting or RT-qPCR to quantify RNase L expression. If expression is low, consider using a different cell line or a system where RNase L expression can be induced. |
| Mycoplasma Contamination | Mycoplasma contamination in cell cultures can introduce ribonucleases that may degrade your this compound.[19] Regularly test your cell cultures for mycoplasma and treat if necessary. |
Issue 2: Off-Target Effects or Cellular Toxicity
Observing unexpected changes in cell viability or gene expression profiles can be indicative of off-target effects or toxicity.
| Potential Cause | Troubleshooting Step |
| Immune Response Activation | The delivery vehicle (e.g., LNPs) or the RNA molecule itself can trigger an innate immune response.[20] Measure the expression of pro-inflammatory cytokines. Modifying the delivery vehicle or the this compound structure may be necessary to reduce immunogenicity. |
| Delivery Vehicle Toxicity | High concentrations of certain delivery agents, such as cationic lipids, can be cytotoxic.[21] Perform a dose-response experiment to determine the optimal concentration of your delivery vehicle that balances efficacy and toxicity. |
| Off-Target RNA Binding | The RNA-binding domain of this compound may have affinity for other non-target RNAs. Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify potential off-target effects. Redesigning the RNA-binding module may be required for improved specificity. |
Experimental Protocols
Protocol 1: Formulation of this compound with Lipid Nanoparticles (LNPs)
This protocol describes a general method for encapsulating this compound into LNPs using microfluidic mixing.
Materials:
-
This compound
-
Ionizable lipid (e.g., Dlin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., PEG-DMG)
-
Low pH buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Neutral buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[17]
-
Dissolve the this compound in the low pH buffer.
-
Set up the microfluidic mixing device.
-
Rapidly mix the ethanolic lipid solution with the aqueous this compound solution through the microfluidic mixer.[16] The rapid mixing facilitates the self-assembly of LNPs with encapsulated this compound.
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[21]
-
Characterize the formulated LNPs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Delivery and Assessment of Target Knockdown
This protocol outlines the steps for delivering this compound LNPs to cultured cells and measuring the degradation of the target RNA.
Materials:
-
Target cells cultured in appropriate media
-
This compound loaded LNPs
-
Control LNPs (without this compound)
-
RNA extraction kit
-
RT-qPCR reagents (primers for target RNA and a housekeeping gene)
Procedure:
-
Plate the target cells in a multi-well plate and allow them to adhere overnight.
-
On the day of the experiment, dilute the this compound LNPs and control LNPs to the desired concentrations in cell culture media.
-
Remove the old media from the cells and add the media containing the LNPs.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.
-
Calculate the percentage of target RNA knockdown relative to the control-treated cells.
Visualizations
Caption: Experimental workflow for LNP formulation and in vitro testing of this compound.
Caption: Mechanism of action of this compound leading to targeted RNA degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. RIBOTACs: Small Molecules Target RNA for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RNA Therapeutics: Delivery Problems and Solutions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights Into How RNase R Degrades Structured RNA: Analysis of the Nuclease Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Lipid Nanoparticles for RNA Delivery - Echelon Biosciences [echelon-inc.com]
- 17. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of nuclease-stabilized RNA oligonucleotides in Mycoplasma-contaminated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellgs.com [cellgs.com]
- 21. caymanchem.com [caymanchem.com]
Technical Support Center: Refining 2'-Ribotac-U Protocols for Enhanced Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their 2'-Ribotac-U protocols for enhanced specificity.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and how does it work?
A this compound, a type of Ribonuclease Targeting Chimera (RIBOTAC), is a bifunctional small molecule designed to selectively degrade a target RNA molecule within a cell.[1][2] It consists of two key components: an RNA-binding domain that recognizes a specific RNA structure and a ribonuclease-recruiting domain that engages an endogenous enzyme, typically RNase L.[1][2] By bringing RNase L into close proximity with the target RNA, the RIBOTAC induces site-specific cleavage and subsequent degradation of the RNA.[1][2]
Q2: What are the critical factors influencing the specificity of a this compound?
The specificity of a this compound is multifactorial and depends on:
-
Affinity and Selectivity of the RNA-binding Module: The RNA-binding portion of the molecule must have a high affinity for the intended RNA target and low affinity for other cellular RNAs.
-
RNase L Recruitment and Activation: The Ribotac-U must efficiently recruit and activate RNase L only when bound to the target RNA.
-
Target RNA Accessibility and Structure: The binding site on the target RNA must be accessible to the Ribotac-U. The structural context of the binding site can also influence selectivity.[3]
-
Cellular Localization: Both the this compound and the target RNA must be present in the same subcellular compartment for an effective interaction. Fluorescent probes can be used to visualize the co-localization of the RIBOTAC and RNase L in live cells.[4][5]
Q3: What are essential negative controls for a this compound experiment?
To ensure that the observed RNA degradation is a specific, on-target effect of your this compound, it is crucial to include the following negative controls:
-
Inactive RNase L Recruiter Control: A molecule with the same RNA-binding domain but with an inactive or ablated RNase L-recruiting module. This control helps to confirm that the degradation is dependent on RNase L recruitment and not just on the binding of the small molecule to the RNA.[2]
-
No RNA-Binding Module Control: A molecule that contains the RNase L recruiting domain but lacks the RNA-binding module. This control demonstrates that the recruitment of RNase L and subsequent RNA cleavage is dependent on the specific targeting by the RNA-binding domain.[2]
-
Scrambled siRNA Control: When performing cellular assays, a scrambled siRNA that does not target RNase L can be used as a negative control for experiments involving RNase L knockdown to confirm the specificity of the knockdown.[6]
Troubleshooting Guide
Issue 1: Low or No Target RNA Degradation
If you observe minimal or no degradation of your target RNA, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability of the this compound. | Assess cellular uptake of the this compound using fluorescence-based methods if a fluorescently tagged version is available.[4][5] Consider modifying the chemical properties of the molecule to improve membrane permeability. |
| Inefficient RNase L recruitment or activation. | Perform an in vitro cleavage assay with purified recombinant RNase L to confirm that your this compound can activate the enzyme.[1] Use a known RNase L activator, such as 2'-5'A4, as a positive control in your in vitro assays.[1] |
| Suboptimal concentration of the this compound. | Perform a dose-response experiment to determine the optimal concentration for target degradation.[7] |
| Low expression of RNase L in the cell line. | Verify the expression level of RNase L in your chosen cell line by Western blot or RT-qPCR.[8] |
| Incorrect folding or inaccessibility of the target RNA structure. | Use computational tools to predict the secondary structure of the target RNA and ensure the binding site is accessible.[9] |
Issue 2: Off-Target RNA Degradation
Off-target effects are a significant concern when developing RNA-targeting therapeutics. If you suspect your this compound is causing degradation of unintended RNAs, use the following guide to diagnose and mitigate the issue.
| Possible Cause | Troubleshooting Steps |
| Promiscuous binding of the RNA-binding module. | Perform transcriptome-wide analysis (e.g., RNA-seq) to identify off-target RNAs that are downregulated in the presence of your this compound.[2] Compare the results with cells treated with a negative control compound lacking the RNase L recruiter to distinguish binding-induced degradation from other effects.[2] |
| Global activation of RNase L. | Measure the expression of known RNase L-responsive genes to assess for widespread, non-specific activation of the enzyme.[2] |
| Structural similarity between the target RNA and off-target RNAs. | Use bioinformatics tools to identify other RNAs in the transcriptome that may contain similar structural motifs to your intended target.[3] |
Experimental Protocols
Protocol 1: In Vitro RNA Cleavage Assay
This assay is used to determine if the this compound can recruit and activate RNase L to cleave the target RNA in a controlled, cell-free environment.
Materials:
-
Recombinant human RNase L[1]
-
Target RNA, 5'-end labeled with a fluorescent dye (e.g., 6-FAM) and 3'-end labeled with a quencher (e.g., BHQ)[1]
-
This compound compound
-
RNase L activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the fluorescently labeled target RNA and the this compound at various concentrations in RNase L activation buffer.
-
Include a positive control with a known RNase L activator (e.g., 2'–5'A4) and a negative control with no this compound.[1]
-
Initiate the reaction by adding recombinant RNase L to each well.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the RNA separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Protocol 2: Cellular Assay for On-Target and Off-Target Activity
This protocol assesses the ability of the this compound to degrade the target RNA in a cellular context and evaluates its specificity.
Materials:
-
Cell line of interest
-
This compound compound
-
Negative control compounds (as described in the FAQs)
-
Lipofectamine or other transfection reagent (for siRNA delivery)
-
siRNA targeting RNase L and a scrambled control siRNA[6]
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
RNase L Dependence:
-
Transfect cells with either siRNA targeting RNase L or a scrambled control siRNA.
-
After 48-72 hours, treat the cells with the this compound at the desired concentration.
-
Incubate for an additional 24-48 hours.
-
Extract total RNA and perform RT-qPCR to quantify the levels of the target RNA. A significant reduction in degradation in the RNase L knockdown cells confirms the mechanism of action.[6]
-
-
Specificity Assessment:
-
Treat cells with the this compound and the appropriate negative control compounds.
-
Extract total RNA.
-
Perform RT-qPCR to measure the levels of the target RNA and a panel of predicted off-target RNAs.
-
For a global assessment of specificity, perform RNA-sequencing to compare the transcriptomes of cells treated with the this compound and control compounds.[2]
-
Visualizations
Caption: Mechanism of action of a this compound.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. medium.com [medium.com]
- 5. youtube.com [youtube.com]
- 6. RNA dot plots: an image representation for RNA secondary structure analysis and manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. RPubs - Introduction to Dot Plots [rpubs.com]
- 9. Mermaid | Diagramming and charting tool [mermaid.js.org]
Addressing off-target effects of 2'-Ribotac-U in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of 2'-Ribotac-U in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a ribonuclease (RNase) targeting chimera (RIBOTAC).[1][2] It is a synthetic small molecule designed to selectively bind to a target RNA and recruit an endogenous ribonuclease, RNase L, to degrade the target RNA.[3][4] This targeted degradation approach is being explored for various therapeutic applications, including as an inhibitor of SARS-CoV-2 replication.[1][2] The molecule consists of three key components: a metabolic handle, a linker, and an RNase L recruiter.[1]
Q2: What are the potential off-target effects of this compound?
Potential off-target effects of this compound can be broadly categorized as:
-
RNA-mediated off-targets: The RNA-binding domain of this compound may bind to unintended RNA molecules with similar structural motifs to the intended target, leading to their degradation.
-
Protein-mediated off-targets: The components of this compound, including the RNase L recruiter, could potentially interact with other proteins in the cell, leading to unintended biological consequences.
-
General cellular toxicity: At high concentrations, this compound may induce cellular stress responses or apoptosis independent of its on-target activity.
Q3: What are the essential control experiments to include when using this compound?
To ensure the observed effects are due to the specific on-target activity of this compound, the following controls are crucial:
-
Inactive Epimer Control: Use an inactive epimer of the RNase L recruiter. This molecule should still bind to the target RNA but will not recruit RNase L, thus controlling for effects solely due to RNA binding.
-
Scrambled RNA-binder Control: Use a molecule with a scrambled or mismatched RNA-binding domain that does not bind to the target RNA but still contains the RNase L recruiter. This controls for off-target effects mediated by the recruiter moiety.
-
RNase L Knockdown/Knockout Cells: Perform experiments in cells where RNase L has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The on-target effect of this compound should be significantly diminished in these cells.[5]
-
Dose-Response Analysis: Perform a thorough dose-response study to identify the optimal concentration of this compound that maximizes on-target activity while minimizing off-target effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues encountered during experiments with this compound.
Problem 1: Lack of On-Target RNA Degradation
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| Poor Cell Permeability | Verify cellular uptake of the compound using analytical methods like LC-MS/MS on cell lysates. |
| Low RNase L Expression | Confirm RNase L expression levels in your cell line using Western blot or qPCR. |
| Incorrect RNA Target | Validate the expression and localization of your target RNA in the experimental system. |
| Compound Instability | Check the stability of this compound in your cell culture medium over the course of the experiment. |
Problem 2: High Cellular Toxicity or Unexpected Phenotypes
Possible Causes & Solutions
| Cause | Recommended Action |
| Off-Target RNA Degradation | Perform transcriptome-wide analysis (RNA-seq) to identify unintended down-regulated RNAs. |
| Off-Target Protein Binding | Conduct proteome-wide analysis (e.g., thermal proteome profiling or chemical proteomics) to identify off-target protein interactions. |
| General Compound Toxicity | Determine the CC50 (50% cytotoxic concentration) and ensure the working concentration is well below this value. |
| Activation of Innate Immunity | Widespread activation of RNase L can trigger an interferon response.[6] Measure the expression of interferon-stimulated genes (ISGs) using qPCR. |
Experimental Protocols
Protocol 1: Assessing On-Target RNA Degradation by RT-qPCR
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations and the appropriate controls (vehicle, inactive epimer).
-
RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for the target RNA and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target RNA using the ΔΔCt method.
Protocol 2: Transcriptome-wide Off-Target Analysis by RNA-sequencing
-
Experimental Design: Treat cells with this compound at a concentration that gives robust on-target degradation and include vehicle and inactive epimer controls.
-
RNA Extraction and Quality Control: Extract high-quality total RNA and assess its integrity (e.g., using a Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to controls.
-
Filter the list of differentially expressed genes to identify potential off-target RNAs that are significantly downregulated.
-
Visualizing Key Concepts
Mechanism of this compound Action
A diagram illustrating the mechanism of action for this compound.
Troubleshooting Workflow for Off-Target Effects
A workflow for troubleshooting unexpected results and identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linkers in RIBOTAC Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linkers in Ribonuclease Targeting Chimera (RIBOTAC) design to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a RIBOTAC molecule?
A1: The linker in a RIBOTAC is a crucial component that connects the RNA-binding molecule to the RNase L-recruiting moiety. Its primary role is to position the recruited RNase L optimally to induce the degradation of the target RNA. The linker's length, composition, and flexibility are critical factors that influence the formation and stability of the ternary complex (Target RNA-RIBOTAC-RNase L), ultimately dictating the degradation efficiency and selectivity of the RIBOTAC.[1][2]
Q2: What are the most common types of linkers used in RIBOTAC design?
A2: The most frequently used linkers in RIBOTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2] PEG linkers are hydrophilic and can improve the solubility and cell permeability of the RIBOTAC molecule. Alkyl chains offer a high degree of conformational flexibility. More rigid linkers incorporating cyclic structures (e.g., piperazine, phenyl) are also being explored to pre-organize the RIBOTAC into a bioactive conformation and enhance metabolic stability.[3][4][]
Q3: How does linker length impact RIBOTAC efficacy?
A3: Linker length is a critical parameter that requires empirical optimization for each specific target RNA and RNA-binding ligand pair. A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[6] Conversely, a linker that is too long might lead to non-productive binding events where RNase L is not positioned correctly for efficient RNA cleavage.[7] Studies have shown that there is often an optimal linker length for maximal degradation, with potency decreasing with both shorter and longer linkers.[2][7]
Q4: What is the "hook effect" in the context of RIBOTACs and how can it be mitigated?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a RIBOTAC decreases at higher concentrations.[1][8] This occurs because an excess of RIBOTAC molecules can lead to the formation of non-productive binary complexes (Target RNA-RIBOTAC or RIBOTAC-RNase L) instead of the productive ternary complex required for degradation.[8] To mitigate the hook effect, it is crucial to perform a detailed dose-response experiment to identify the optimal concentration range for effective degradation.[8] Modifying the linker to enhance the stability and cooperativity of the ternary complex can also help to lessen the severity of the hook effect.[9]
Troubleshooting Guide
Problem 1: My RIBOTAC shows good binding to the target RNA and RNase L in binary assays but fails to induce RNA degradation in cells.
| Potential Cause | Troubleshooting & Optimization Steps |
| Incorrect Linker Length or Rigidity | Synthesize a library of RIBOTACs with varying linker lengths (e.g., PEG2 to PEG8). Test the degradation efficacy of each variant to identify the optimal length.[2][7] Consider introducing more rigid or flexible linker motifs to optimize the spatial orientation of the ternary complex.[10] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient RNase L in a way that the cleavage sites on the target RNA are not accessible. Computational modeling can be used to predict the conformation of the ternary complex and guide linker design. |
| Poor Cell Permeability | The linker significantly influences the physicochemical properties of the RIBOTAC. If poor cell permeability is suspected, modify the linker to be more hydrophobic or incorporate features known to improve cell uptake.[1][11] Perform a cell permeability assay to quantify the intracellular concentration of the RIBOTAC. |
| Low Intracellular Stability | The RIBOTAC may be rapidly metabolized within the cell. Introducing metabolically stable moieties into the linker, such as cyclic structures, can improve its half-life.[3] |
Problem 2: I am observing a significant "hook effect" with my RIBOTAC at higher concentrations.
| Potential Cause | Troubleshooting & Optimization Steps |
| Formation of Non-productive Binary Complexes | This is the inherent cause of the hook effect.[8] The primary solution is to carefully determine the optimal concentration range for your RIBOTAC through a detailed dose-response curve and use concentrations at or below the peak of the curve for subsequent experiments.[8] |
| Low Ternary Complex Cooperativity | The stability of the ternary complex can influence the severity of the hook effect. Modifying the linker to enhance favorable protein-protein interactions between the target RNA-binding protein and RNase L can increase cooperativity and potentially widen the effective concentration window. |
| Assay-related Artifacts | Ensure that the observed effect is not an artifact of the assay conditions. Use appropriate controls and validate the findings with an orthogonal method if possible. |
Problem 3: The degradation efficacy of my RIBOTAC is low (low Dmax).
| Potential Cause | Troubleshooting & Optimization Steps |
| Suboptimal Linker Design | As with the failure to induce degradation, a suboptimal linker is a likely cause. Systematically vary the linker length, composition (e.g., PEG vs. alkyl), and rigidity to find a more effective design.[2][10] |
| Inefficient RNase L Activation | Confirm that your RIBOTAC can effectively induce RNase L dimerization and activation using an in vitro RNase L cleavage assay.[6][12] If activation is weak, consider using a different RNase L recruiter or modifying its attachment to the linker. |
| Target RNA Accessibility | The target site on the RNA may be masked by RNA-binding proteins or complex secondary structures. Ensure your RNA-binding moiety targets an accessible region of the RNA. |
| Cell Line Specific Effects | The expression levels of RNase L and other cellular factors can vary between cell lines. Test your RIBOTAC in different cell lines to see if the efficacy changes. |
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths in both PROTACs and RIBOTACs. These examples highlight the critical importance of linker optimization.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) by PROTACs [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) by PROTACs [13]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 13 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation by PROTACs
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Modified PROTACs | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation by PROTACs [2]
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Experimental Protocols
1. In Vitro RNase L Cleavage Assay
This assay is used to determine if a RIBOTAC can induce RNase L-mediated cleavage of a target RNA in a controlled, cell-free environment.
-
Materials:
-
Purified recombinant RNase L
-
In vitro transcribed target RNA, labeled with a fluorescent reporter (e.g., 5'-FAM) and a quencher (e.g., 3'-BHQ)
-
RIBOTAC compound
-
RNase L activation buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 100 mM KCl, 50 µM ATP, 7 mM β-mercaptoethanol)[14]
-
Nuclease-free water
-
96-well plate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare the target RNA by folding it in a suitable buffer (e.g., by heating to 95°C for 1 minute followed by snap cooling on ice).[15]
-
In a 96-well plate, add the folded, labeled RNA to the RNase L activation buffer.
-
Add the RIBOTAC compound at various concentrations to the wells. Include a no-RIBOTAC control.
-
Initiate the reaction by adding purified RNase L to the wells. For a negative control, add buffer without RNase L.[15]
-
Incubate the plate at room temperature or 37°C.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the RNA separates the fluorophore from the quencher, resulting in an increased signal.[12]
-
Plot the fluorescence intensity against time or RIBOTAC concentration to determine the cleavage rate and potency.
-
2. Cellular RNA Degradation Assay (RT-qPCR)
This protocol quantifies the reduction of target RNA levels in cells treated with a RIBOTAC.
-
Materials:
-
Cultured cells
-
RIBOTAC compound
-
Cell culture medium and reagents
-
RNA isolation kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the RIBOTAC compound for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).[16]
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.[17]
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcription kit.[18]
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target RNA and a housekeeping gene. Run the qPCR reaction according to the instrument's protocol.[17]
-
Data Analysis: Calculate the relative expression of the target RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[16] Plot the percentage of remaining RNA against the RIBOTAC concentration to determine the DC50 (concentration for 50% degradation).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aptamer-RIBOTAC Strategy Enabling Tumor-Specific Targeted Degradation of MicroRNA for Precise Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mcgill.ca [mcgill.ca]
- 18. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Troubleshooting guide for 2'-Ribotac-U solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments with 2'-Ribotac-U, with a specific focus on solubility issues.
Troubleshooting Guide: this compound Solubility Issues
Question: I am having trouble dissolving this compound. What is the recommended solvent?
Answer:
For initial stock solutions, a mixture of 1:1 DMSO (Dimethyl Sulfoxide) and water is recommended for dissolving this compound.[1] This solvent system is often effective for preparing concentrated stock solutions of RIBOTACs.[1]
Question: My this compound is not fully dissolving in the recommended 1:1 DMSO:water mixture. What should I do?
Answer:
If you are experiencing incomplete dissolution, please follow this systematic troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Detailed Steps:
-
Gentle Warming: Briefly warm the solution at 37°C for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
-
Increase DMSO Concentration: If warming is ineffective, you can try to increase the proportion of DMSO in the solvent mixture. Prepare a new solution with a higher ratio of DMSO to water (e.g., 2:1 or 3:1).
-
Sonication: Use a bath sonicator to apply gentle ultrasonic energy. This can help to break up any aggregates and facilitate dissolution. Use short bursts to avoid heating the sample.
-
Prepare a Fresh Solution: If you still observe precipitation or incomplete dissolution, it is advisable to start over with a fresh aliquot of this compound.
Question: What is the maximum recommended concentration for a this compound stock solution?
Answer:
The achievable concentration of a this compound stock solution can be influenced by its specific batch and purity. It is generally recommended to start with a modest concentration and adjust as needed. Typical concentrations for RIBOTACs in cellular assays range from 0 µM to 50 µM.[1] For a stock solution, aiming for a concentration in the range of 1-10 mM is a common starting point.
Frequently Asked Questions (FAQs)
Question: Can I use other organic solvents to dissolve this compound?
Answer:
While other polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) might be viable alternatives to DMSO, it is crucial to first assess their compatibility with your specific experimental setup and downstream applications. The use of a co-solvent like water is often necessary for these types of molecules.
Question: I observed precipitation of this compound after diluting the stock solution in an aqueous buffer. How can I prevent this?
Answer:
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The following strategies can help mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: Ensure that your final assay buffer contains a low percentage of DMSO (typically ≤1%) to help maintain solubility.
-
Serial Dilutions: Perform serial dilutions of your stock solution in an intermediate buffer that contains a higher percentage of DMSO before the final dilution into your aqueous assay buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of 1:1 DMSO:water to achieve a 10 mM concentration.
-
Add half of the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex briefly to mix.
-
Add the remaining half of the calculated volume of nuclease-free water.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, follow the troubleshooting steps outlined above (gentle warming, sonication).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent System | Recommended Use | Notes |
| 1:1 DMSO:Water | Primary stock solutions | A good starting point for achieving a balance of solubility for RIBOTACs.[1] |
| 100% DMSO | High concentration stock solutions | May be used for initial solubilization before adding water. |
| Aqueous Buffers with ≤1% DMSO | Final working solutions | Helps to prevent precipitation in cellular assays. |
Table 2: Troubleshooting Summary for Solubility Issues
| Issue | Recommended Action | Experimental Protocol Reference |
| Incomplete Dissolution | Gentle warming (37°C), sonication, increase DMSO concentration. | Troubleshooting Workflow |
| Precipitation upon Dilution | Lower final concentration, maintain a low percentage of DMSO in the final buffer, perform serial dilutions. | FAQ section |
| Compound Degradation | Avoid harsh solvents and high temperatures. Store stock solutions properly. | Protocol 1 |
Signaling Pathways and Logical Relationships
Caption: A decision-making diagram for solvent selection and troubleshooting.
References
Technical Support Center: Optimizing 2'-Ribotac-U Mediated RNA Degradation
Welcome to the technical support center for 2'-Ribotac-U mediated RNA degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate RNA degradation?
A1: this compound is a type of Ribonuclease Targeting Chimera (RIBOTAC). It is a bifunctional molecule designed to selectively degrade target RNA molecules within a cell.[1][2] It consists of three key components: a metabolic handle that engages the target RNA, a linker, and a recruiter moiety that binds to and activates a cellular ribonuclease called RNase L.[1] By bringing RNase L into close proximity with the target RNA, this compound induces the enzymatic cleavage and subsequent degradation of the specific RNA molecule.[2][3]
Q2: What are the key factors influencing the efficiency of this compound?
A2: The efficiency of this compound is influenced by several factors, including:
-
Binding affinity of the metabolic handle to the target RNA: Higher affinity generally leads to better degradation.
-
RNase L recruitment and activation: The recruiter moiety must effectively bind and induce the dimerization and activation of RNase L.[3]
-
Linker composition and length: The linker plays a crucial role in the formation of a stable ternary complex between the target RNA, this compound, and RNase L.[4]
-
Cellular uptake of the this compound molecule: The compound must efficiently penetrate the cell membrane to reach its target.
-
Endogenous levels of RNase L: The abundance of active RNase L in the specific cell type can impact the degradation efficiency.
Q3: How can I confirm that the observed RNA degradation is mediated by RNase L?
A3: To confirm the role of RNase L, you can perform an RNase L knockdown experiment using siRNA. If the degradation of the target RNA is diminished upon RNase L knockdown, it confirms that the activity of your this compound is RNase L-dependent.[3] Additionally, a co-immunoprecipitation assay can be used to demonstrate the formation of the ternary complex between the target RNA, the RIBOTAC, and RNase L.[3]
Q4: Can this compound have off-target effects?
A4: Like any therapeutic modality, off-target effects are a possibility. These can arise from the metabolic handle binding to unintended RNA molecules or non-specific activation of RNase L. It is crucial to perform whole-transcriptome analysis (e.g., RNA-seq) to assess the selectivity of your this compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no target RNA degradation | Inefficient cellular uptake of this compound. | Perform a cellular uptake assay to quantify the intracellular concentration of your compound. Consider modifying the chemical properties of the molecule to improve cell permeability.[4] |
| Suboptimal linker length or composition. | Synthesize and test a series of this compound molecules with varying linker lengths and compositions to identify the optimal design for ternary complex formation.[4] | |
| Low endogenous RNase L levels in the cell line. | Measure RNase L expression levels in your cell line using RT-qPCR or Western blotting. Consider using a different cell line with higher RNase L expression or overexpressing RNase L. | |
| Inefficient RNase L activation. | Perform an in vitro RNase L activation assay to confirm that your this compound can effectively induce RNase L dimerization and activation.[3] | |
| High variability in results | Inconsistent experimental procedures. | Ensure consistent cell seeding densities, treatment times, and reagent concentrations. Follow standardized protocols for RNA extraction, reverse transcription, and qPCR. |
| Poor quality of RNA samples. | Use a robust RNA isolation method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with downstream applications. | |
| Off-target RNA degradation | The metabolic handle has affinity for other RNAs. | Perform bioinformatics analysis to identify potential off-target binding sites. Redesign the metabolic handle to improve its specificity for the target RNA. |
| Non-specific activation of RNase L. | This may occur at high concentrations of this compound. Perform dose-response experiments to determine the optimal concentration that balances on-target degradation with minimal off-target effects. | |
| U-shaped dose-response curve | Cellular toxicity at high concentrations. | High concentrations of the compound may induce cellular stress or toxicity, leading to a decrease in the observed effect. Assess cell viability at different concentrations. |
| Negative feedback mechanisms. | Complex cellular feedback loops can sometimes lead to non-linear dose responses. |
Quantitative Data
Table 1: Effect of Linker Length on F3-RIBOTAC Activity for LGALS1 mRNA Cleavage
| Linker | In Vitro Cleavage (%) | In Cell Cleavage (%) |
| Shortest | 55 | 38 |
| Medium | Reduced efficacy | Reduced efficacy |
| Longest | Further reduced efficacy | Further reduced efficacy |
| (Data summarized from a study on F3-RIBOTAC variants)[4] |
Table 2: Dose-Response of C5-RIBOTAC on SARS-CoV-2 RNA
| Concentration | Effect on Frameshifting Efficiency |
| 2 µM | ~25% reduction |
| (Data from a study on a C5-RIBOTAC targeting SARS-CoV-2)[6] |
Experimental Protocols
Protocol 1: RT-qPCR Analysis of Target RNA Degradation
This protocol outlines the steps to quantify the degradation of a target RNA following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 24-48 hours).
2. RNA Isolation:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or gene-specific primers.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target RNA, normalized to the housekeeping gene.
Protocol 2: Co-Immunoprecipitation (Co-IP) of the Ternary Complex
This protocol describes how to confirm the formation of the ternary complex consisting of the target RNA, this compound, and RNase L.
1. Cell Lysis:
-
Treat cells with this compound as described above.
-
Lyse the cells in a non-denaturing lysis buffer containing RNase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for RNase L or a control IgG overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
4. Elution and RNA Isolation:
-
Elute the bound complexes from the beads.
-
Isolate the co-immunoprecipitated RNA using a suitable RNA purification method.
5. Analysis:
-
Perform RT-qPCR on the isolated RNA to detect the presence of the target RNA. An enrichment of the target RNA in the RNase L IP sample compared to the control IgG sample indicates the formation of the ternary complex.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 3. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for handling and storing 2'-Ribotac-U
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2'-Ribotac-U, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a ribonuclease (RNase) targeting chimera (RIBOTAC).[1][2][3] It is a bifunctional molecule designed to selectively bind to a target RNA sequence and recruit an endogenous ribonuclease, such as RNase L, to the site.[4][5] This proximity-induced activity leads to the cleavage and subsequent degradation of the target RNA.[4][6]
Q2: What are the primary applications of this compound?
A2: this compound has been investigated as a SARS-CoV-2 replication inhibitor by targeting the viral RNA genome for degradation.[1][2] Generally, RIBOTACs are a promising strategy for targeting disease-associated RNAs that are considered "undruggable" by conventional small molecules that target proteins.[7]
Q3: What are the general safety precautions for handling this compound?
A3: As with any chemical compound, it is essential to handle this compound in a well-ventilated laboratory environment while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q4: How should I prepare a stock solution of this compound?
A4: While specific solubility data for this compound is not broadly published, a general method for preparing stock solutions of RIBOTACs is to use a 1:1 (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and sterile, nuclease-free water.[4] It is crucial to ensure the DMSO is of high purity and anhydrous to prevent precipitation. Always sonicate or vortex gently to ensure the compound is fully dissolved. For precise solubility information, consult the Certificate of Analysis (CoA) provided with your specific lot of this compound.
Handling and Storage Guidelines
Proper handling and storage are critical to maintain the integrity and activity of this compound. Given its function in targeting RNA, preventing contamination with exogenous RNases is of utmost importance.
Storage
| Condition | Recommendation | Rationale |
| Long-term Storage | Store as a solid at -20°C or -80°C in a tightly sealed container, protected from moisture. | To prevent degradation and maintain long-term stability. The specific temperature will be provided on the Certificate of Analysis. |
| Stock Solution Storage | Aliquot stock solutions into single-use volumes and store at -80°C. | To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation. |
| Light Sensitivity | Store in a light-protected vial or container. | To prevent potential photodegradation. |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and lot-specific storage recommendations.
Handling
-
RNase-Free Environment: Work in a designated RNase-free area. Clean benchtops, pipettes, and other equipment with RNase decontamination solutions.
-
Personal Protective Equipment (PPE): Always wear powder-free gloves and change them frequently, especially after touching any potentially contaminated surfaces.
-
Nuclease-Free Supplies: Use sterile, disposable plasticware (e.g., pipette tips, microcentrifuge tubes) that are certified nuclease-free.
-
Reagents: Use nuclease-free water and buffers for all experiments.
Experimental Workflow for RNA Degradation Assay
The following diagram illustrates a typical workflow for assessing the activity of this compound in a cell-based RNA degradation assay.
Caption: Workflow for assessing this compound-mediated RNA degradation.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Target RNA Degradation | 1. Compound Inactivity: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound may be too low. 3. Incorrect Incubation Time: The treatment duration may be too short. 4. Low RNase L Expression: The cell line used may have low endogenous levels of RNase L. 5. Cell Permeability Issues: The compound may not be efficiently entering the cells. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. Ensure proper storage and handling procedures were followed. 2. Perform Dose-Response: Test a range of concentrations to determine the optimal effective concentration. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 12, 24, 48 hours). 4. Assess RNase L Levels: Check the expression of RNase L in your cell line via Western blot or RT-qPCR. If low, consider using a different cell line. 5. Consult Literature: Review publications using similar compounds for information on cell permeability or consider using transfection reagents, though this is not typical for small molecules. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent dispensing of this compound or other reagents. 2. Inconsistent Cell Seeding: Uneven number of cells plated across wells. 3. RNase Contamination: Contamination of reagents, tips, or plates with RNases. | 1. Ensure Proper Pipetting Technique: Use calibrated pipettes and ensure complete dispensing of liquids. 2. Optimize Cell Seeding Protocol: Ensure a single-cell suspension before plating and mix gently before aliquoting. 3. Maintain RNase-Free Conditions: Strictly adhere to RNase-free handling practices. |
| Compound Precipitation in Media | 1. Low Solubility: The concentration of this compound exceeds its solubility in the cell culture media. 2. Interaction with Media Components: The compound may interact with serum proteins or other media components. | 1. Lower Final Concentration: Reduce the working concentration of this compound. 2. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).[8] 3. Pre-warm Media: Add the compound to pre-warmed media and mix well before adding to cells. |
| Off-Target Effects or Cellular Toxicity | 1. High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Determine IC50 and EC50: Perform a dose-response curve to find the optimal concentration that balances efficacy and toxicity. 2. Include Solvent Control: Always include a vehicle-only control to assess the effect of the solvent on the cells.[8] 3. Use Control Compounds: If available, use a structurally similar but inactive control molecule to differentiate target-specific effects from general compound effects. |
Logical Troubleshooting Flow
This diagram provides a logical workflow for troubleshooting common issues with this compound experiments.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Targeting RNA structures in diseases with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Engagement of C5-RIBOTAC with its SARS-CoV-2 RNA Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of RNA as a viable therapeutic target has spurred the development of innovative modalities designed to specifically engage and modulate RNA function. Among these, Ribonuclease Targeting Chimeras (RIBOTACs) have garnered significant attention for their ability to hijack endogenous cellular machinery to degrade target RNAs. This guide provides a comprehensive comparison of C5-RIBOTAC, a molecule designed to target the SARS-CoV-2 RNA genome, with alternative RNA degradation technologies. We present supporting experimental data, detailed protocols for validation, and visual workflows to facilitate a deeper understanding of this promising therapeutic strategy.
C5-RIBOTAC: Mechanism of Action
C5-RIBOTAC is a heterobifunctional molecule designed to selectively bind to the frameshifting element (FSE) of the SARS-CoV-2 RNA genome and recruit the endoribonuclease RNase L to induce its degradation. The molecule consists of three key components: an RNA-binding moiety (C5) that recognizes a specific structural motif in the viral RNA, a linker, and an RNase L recruiter. By bringing RNase L into close proximity with the target RNA, C5-RIBOTAC activates the nuclease to cleave the viral genome, thereby inhibiting viral replication.
Performance Comparison: C5-RIBOTAC vs. Alternatives
Objectively comparing the performance of different RNA degradation technologies is crucial for advancing the field. Here, we summarize the available quantitative data for C5-RIBOTAC and introduce an alternative strategy, Proximity-Induced Nucleic Acid Degraders (PINADs). It is important to note that direct head-to-head studies are limited, and the data presented are derived from separate investigations.
| Technology | Molecule | Target | Binding Affinity (Kd) | Efficacy |
| RIBOTAC | C5-RIBOTAC | SARS-CoV-2 Frameshifting Element (FSE) | 11 nM (for the C5 binder)[1][2] | ~10-fold increase in potency compared to the binder alone[1][2] |
| PINADs | Not Specified | SARS-CoV-2 RNA | Data not available for a specific molecule | Degrades viral RNA without relying on endogenous nucleases[3] |
Experimental Protocols for Target Validation
Validating the specific engagement of a molecule with its RNA target is a critical step in drug development. Below are detailed methodologies for key experiments used to characterize C5-RIBOTAC.
Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)
This method is used to confirm direct binding of the molecule to the target RNA within cells. A derivative of the RNA-binding molecule is synthesized with a cross-linking agent and a purification tag (e.g., biotin).
Protocol:
-
Cell Culture and Treatment: Plate HEK293T cells and transfect with a plasmid expressing the SARS-CoV-2 FSE. Treat the cells with C5-Chem-CLIP (a version of the C5 binder with a chlorambucil (B1668637) cross-linker and a biotin (B1667282) handle) at a final concentration of 0.2 µM and incubate.
-
Cross-linking and Cell Lysis: After incubation, irradiate the cells with UV light to induce cross-linking. Lyse the cells to release the cellular contents.
-
RNA Pull-down: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated C5-Chem-CLIP bound to its RNA target.
-
RNA Isolation and RT-qPCR: Isolate the RNA from the beads. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of the SARS-CoV-2 FSE RNA that was pulled down. Enrichment is calculated by comparing the levels of the target RNA in the pulled-down fraction to the levels in the starting cell lysate, often normalized to a housekeeping gene like 18S rRNA[4].
In Vitro RNase L Activation Assay
This assay determines the ability of the RIBOTAC to recruit and activate RNase L in a cell-free system.
Protocol:
-
Recombinant RNase L Expression and Purification: Express and purify recombinant human RNase L.
-
Assay Setup: In a 96-well plate, combine the purified RNase L, the C5-RIBOTAC at various concentrations, and a fluorescently labeled RNA substrate that is a known substrate for RNase L.
-
Fluorescence Measurement: Monitor the fluorescence over time. Cleavage of the RNA substrate by activated RNase L will lead to a change in fluorescence.
-
Data Analysis: Plot the change in fluorescence against the C5-RIBOTAC concentration to determine the dose-dependent activation of RNase L.
Cellular RNA Degradation Assay (RT-qPCR)
This assay quantifies the reduction of the target RNA levels in cells treated with the RIBOTAC.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T) expressing the SARS-CoV-2 FSE. Treat the cells with varying concentrations of C5-RIBOTAC.
-
RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Convert the extracted RNA to cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the SARS-CoV-2 FSE and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target RNA in treated versus untreated cells using the ΔΔCt method to determine the percentage of RNA degradation. For C5-RIBOTAC, a dose-dependent reduction in the SARS-CoV-2 FSE RNA levels is expected[5].
Conclusion
The validation of specific target engagement is paramount in the development of RNA-targeting therapeutics. C5-RIBOTAC represents a promising strategy for combating SARS-CoV-2 by inducing the degradation of its RNA genome. The experimental protocols outlined in this guide provide a robust framework for assessing the binding affinity, specificity, and efficacy of such molecules. While direct comparative data with alternative technologies like PINADs are still emerging, the methodologies described herein will be instrumental in objectively evaluating the performance of future RNA-degrading therapeutics. As the landscape of RNA-targeted drug discovery continues to evolve, rigorous and standardized validation practices will be essential for translating these innovative approaches into clinical realities.
References
- 1. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-Ribotac-U versus siRNA for RNA Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of RNA knockdown technologies, the choice between emerging modalities like 2'-Ribotac-U and established methods such as small interfering RNA (siRNA) is a critical decision. This guide provides an objective, data-driven comparison of these two powerful tools, summarizing their mechanisms, performance, and experimental considerations to aid in the selection of the most appropriate strategy for your research needs.
At their core, both this compound and siRNA aim to achieve the same outcome: the targeted degradation of specific RNA molecules, leading to a reduction in the expression of the corresponding protein. However, they accomplish this through distinct cellular pathways, which in turn influences their efficacy, specificity, and potential for therapeutic development.
Mechanism of Action: A Tale of Two Pathways
siRNA: Harnessing the RNA Interference Pathway
Small interfering RNA (siRNA) operates through the endogenous RNA interference (RNAi) pathway. These short, double-stranded RNA molecules are introduced into a cell, where they are recognized by the Dicer enzyme and loaded into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, retaining one strand as a guide. This guide strand directs the RISC to messenger RNA (mRNA) molecules with a complementary sequence. Upon binding, the Argonaute-2 (Ago2) protein within the RISC cleaves the target mRNA, leading to its degradation and subsequent silencing of gene expression.[1][2][3]
This compound: Recruiting Ribonuclease L for Targeted Degradation
This compound is a type of Ribonuclease Targeting Chimera (RIBOTAC).[4] RIBOTACs are bifunctional small molecules composed of a ligand that binds to a specific RNA structure and a second ligand that recruits an endogenous ribonuclease.[4][5] In the case of this compound and other similar RIBOTACs, the recruited enzyme is typically Ribonuclease L (RNase L), a key player in the innate immune response.[4][6][7] Upon binding to the target RNA, the RIBOTAC brings RNase L into close proximity, leading to the cleavage and subsequent degradation of the target RNA.[4][6]
Diagram of the siRNA Mechanism of Action
A simplified workflow of siRNA-mediated RNA interference.
A generalized workflow for an siRNA knockdown experiment.
Experimental Workflow for this compound (RIBOTAC)-mediated RNA Knockdown
The protocol for a RIBOTAC experiment is conceptually similar to other small molecule treatments.
-
RIBOTAC and Control Compound Preparation:
-
Synthesize or obtain the specific RIBOTAC (e.g., this compound) targeting the RNA of interest.
-
A crucial control is an inactive version of the RIBOTAC, for instance, one lacking the RNase L recruiting moiety, to demonstrate that the knockdown is dependent on RNase L recruitment.
-
A vehicle control (e.g., DMSO) is also necessary.
-
-
Cell Culture:
-
Plate cells at a suitable density for the planned treatment duration.
-
-
Treatment:
-
Treat cells with varying concentrations of the RIBOTAC and control compounds to determine the optimal dose.
-
Incubate the cells for the desired period.
-
-
Validation of RNase L-dependent Knockdown:
-
To confirm the mechanism, perform the experiment in cells where RNase L has been knocked down (e.g., using siRNA or CRISPR). [4]The effect of the RIBOTAC should be diminished in these cells.
-
-
Analysis of Knockdown:
-
Harvest cells and analyze the levels of the target RNA using qRT-PCR.
-
If applicable, assess the levels of the corresponding protein by Western blotting.
-
Diagram of a Typical RIBOTAC Experimental Workflow
A generalized workflow for a RIBOTAC knockdown experiment, including a crucial control for RNase L dependency.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or siRNA will depend on the specific goals of the research.
siRNA is a well-established, highly potent tool for transient RNA knockdown in vitro. Its main advantages are its high efficiency and the relative ease of designing and synthesizing effective molecules. However, challenges with in vivo delivery and the potential for off-target effects remain significant considerations.
This compound and the broader class of RIBOTACs represent a promising new frontier in RNA-targeted therapeutics. As small molecules, they hold the potential for improved pharmacokinetics, including oral bioavailability, which is a major advantage for drug development. The ability to target specific RNA structures, rather than just linear sequences, opens up new possibilities for targeting non-coding RNAs and specific RNA conformations. While the field is still evolving, the high selectivity and catalytic mode of action of RIBOTACs make them an exciting alternative to oligonucleotide-based approaches.
For researchers focused on fundamental in vitro studies of gene function, siRNA remains a robust and reliable choice. For those in drug development, particularly for targets that have proven difficult for traditional small molecules or where oral delivery is a priority, this compound and other RIBOTACs offer a compelling and innovative path forward. As research in this area continues to expand, a clearer picture of the comparative advantages and disadvantages of these two powerful RNA knockdown technologies will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIBOTACs: Small Molecules Selectively Destroy Cancer-Associated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. mdpi.com [mdpi.com]
2'-Ribotac-U vs. Antisense Oligonucleotides: A Comparative Guide for Researchers
In the rapidly evolving landscape of RNA-targeted therapeutics, both 2'-Ribonuclease Targeting Chimeras (RIBOTACs) like 2'-Ribotac-U and Antisense Oligonucleotides (ASOs) represent powerful tools for modulating gene expression. While both aim to silence target RNA, they employ distinct mechanisms, offering unique advantages and disadvantages. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.
At a Glance: Key Differences
| Feature | This compound (representing RIBOTACs) | Antisense Oligonucleotides (ASOs) |
| Mechanism of Action | Recruits endogenous RNase L to cleave target RNA. | Multiple mechanisms: RNase H-mediated cleavage, steric hindrance of translation, or modulation of pre-mRNA splicing. |
| Composition | Heterobifunctional small molecule (RNA-binding motif + RNase L recruiter). | Single-stranded synthetic DNA or RNA analogues. |
| Catalytic Activity | Yes, one molecule can trigger the degradation of multiple RNA targets. | Typically stoichiometric (one ASO molecule per target RNA for RNase H-dependent ASOs). |
| Specificity | Dependent on the RNA-binding small molecule and RNase L substrate preference. | Primarily determined by Watson-Crick base pairing to the target RNA sequence. |
| Delivery | Can be challenging due to molecular size, but small molecule nature may offer advantages in tissue distribution. | Often requires delivery vehicles like lipid nanoparticles or chemical modifications for stability and uptake. |
| Off-Target Effects | Potential for off-target RNA degradation if the RNA-binding motif is not highly specific or if RNase L is globally activated. | Can occur due to hybridization to unintended RNAs with partial sequence complementarity. |
Mechanism of Action: A Tale of Two Strategies
This compound and the RIBOTAC Approach: Hijacking a Cellular Nuclease
This compound is a specific type of RIBOTAC, a class of small molecules designed to act as molecular bridges. One end of the molecule features a ligand that specifically binds to a target RNA, while the other end carries a recruiter for a cellular ribonuclease, most commonly RNase L.
The mechanism unfolds as follows:
-
Binding: The RNA-binding domain of the this compound molecule recognizes and binds to a specific structural motif on the target RNA.
-
Recruitment: This binding event brings the RNase L recruiter into close proximity to the target RNA.
-
Activation and Cleavage: The recruited RNase L is activated, leading to the enzymatic cleavage and subsequent degradation of the target RNA.
This catalytic process allows a single this compound molecule to mediate the destruction of multiple target RNA molecules, potentially leading to a potent and sustained knockdown of the target gene product.
Antisense Oligonucleotides: The Power of Complementarity
ASOs are short, synthetic, single-stranded nucleic acid sequences designed to be complementary to a specific region of a target RNA. Their versatility lies in their ability to elicit gene silencing through several distinct mechanisms:
-
RNase H-Mediated Degradation: "Gapmer" ASOs, which contain a central DNA-like region flanked by modified RNA-like nucleotides, form a DNA:RNA hybrid with the target mRNA. This hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to mRNA degradation.
-
Steric Hindrance: Some ASOs are designed to physically block the binding of ribosomes or other cellular machinery to the mRNA, thereby inhibiting translation without degrading the RNA transcript.
-
Splicing Modulation: By binding to specific sites on pre-mRNA, ASOs can influence the splicing process, leading to the exclusion or inclusion of certain exons. This can be used to correct splicing defects or to produce a non-functional protein isoform.
Preclinical Validation of 2'-Ribotac-U's Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Antiviral Agents
2'-Ribotac-U (C5-RIBOTAC): A novel class of antiviral that functions by hijacking the host's cellular machinery. C5-RIBOTAC is a chimeric molecule designed to bind specifically to a conserved structural element within the SARS-CoV-2 RNA genome, the frameshifting element (FSE). The other end of the chimera recruits a cellular ribonuclease, RNase L, to the viral RNA, leading to its degradation and the inhibition of viral replication. This mechanism of action is distinct from currently approved antivirals.[1][2][3]
Remdesivir (B604916): A nucleoside analog that mimics adenosine. It is a broad-spectrum antiviral that inhibits viral RNA-dependent RNA polymerase (RdRp). Once incorporated into the growing viral RNA chain, it causes delayed chain termination, thereby preventing the virus from replicating its genome.[4][5][6]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for C5-RIBOTAC and Remdesivir from in vitro preclinical studies.
Table 1: In Vitro Efficacy of C5-RIBOTAC against SARS-CoV-2 Frameshifting Element (FSE)
| Compound | Assay | Cell Line | Key Finding | Reference |
| C5 (binder only) | Dual-Luciferase Reporter Assay | HEK293T | ~25% decrease in frameshifting efficiency | [7][8] |
| C5-RIBOTAC | Dual-Luciferase Reporter Assay | HEK293T | ~10-fold increased potency compared to C5 | [7][8] |
Note: The data for C5-RIBOTAC is based on a reporter assay measuring the inhibition of a specific viral RNA element's function, not a direct measure of antiviral activity against replicating virus.
Table 2: In Vitro Antiviral Efficacy of Remdesivir against SARS-CoV-2
| Cell Line | EC50 (µM) | Reference |
| Vero E6 | 0.77 | [9] |
| Calu-3 | 0.025 - 0.12 | [4] |
| Caco-2 | 0.018 | [10][11][12] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect. Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dual-Luciferase Reporter Assay for SARS-CoV-2 Frameshifting Efficiency
This assay is used to quantify the efficiency of the SARS-CoV-2 frameshifting element (FSE) in promoting a -1 ribosomal frameshift, a crucial step in viral replication.
Principle: A reporter plasmid is constructed containing the SARS-CoV-2 FSE sequence placed between two luciferase reporter genes, Renilla and Firefly. The Firefly luciferase gene is in the -1 reading frame relative to the Renilla luciferase gene. Efficient frameshifting results in the translation of both luciferases, while inhibition of frameshifting reduces the expression of Firefly luciferase.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates and cultured overnight. Cells are then transfected with the dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE.
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of the test compound (e.g., C5 or C5-RIBOTAC) or vehicle control (DMSO).
-
Lysis and Luciferase Assay: After a 24-48 hour incubation period, cells are lysed. The activities of both Renilla and Firefly luciferases are measured sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: The frameshifting efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity. The results are then normalized to the vehicle control.
Viral Load Quantification by RT-qPCR
This method is used to determine the amount of viral RNA in cell culture supernatants or animal tissues, providing a direct measure of viral replication.
Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique that first converts viral RNA into complementary DNA (cDNA) and then amplifies a specific target sequence within the viral genome. The amplification is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA.
Protocol:
-
RNA Extraction: Viral RNA is extracted from the collected samples (e.g., cell culture supernatant) using a commercial viral RNA extraction kit.
-
RT-qPCR Reaction Setup: A one-step RT-qPCR master mix is used, containing reverse transcriptase, DNA polymerase, primers, and a fluorescent probe specific for a SARS-CoV-2 gene (e.g., N or E gene).
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with the following typical stages:
-
Reverse transcription (e.g., 50°C for 10-30 minutes)
-
Initial denaturation (e.g., 95°C for 2-5 minutes)
-
Cycling (40-45 cycles) of denaturation (e.g., 95°C for 10-15 seconds) and annealing/extension (e.g., 60°C for 30-60 seconds).
-
-
Data Analysis: A standard curve is generated using known concentrations of a viral RNA standard. The cycle threshold (Ct) values of the unknown samples are compared to the standard curve to determine the viral RNA copy number.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the toxicity of antiviral compounds on host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing MTT solution, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a general workflow for preclinical antiviral testing.
Caption: Mechanism of action of this compound (C5-RIBOTAC).
Caption: General workflow for preclinical antiviral drug development.
Conclusion
This compound represents a promising and innovative approach to antiviral therapy with a unique mechanism of action that leverages the host's own cellular machinery to degrade viral RNA. The preclinical data for C5-RIBOTAC, while still in its early stages, demonstrates the potential of this strategy to inhibit a critical element of the SARS-CoV-2 life cycle. However, a significant need exists for further preclinical studies, including direct comparative assessments against established antivirals like Remdesivir in relevant cell and animal models, to fully elucidate its therapeutic potential. The lack of in vivo data on efficacy, pharmacokinetics, and toxicology is a critical gap that needs to be addressed in future research. This guide highlights the current state of knowledge and provides a framework for the continued preclinical validation of this novel class of antiviral agents.
References
- 1. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders. | BioGRID [thebiogrid.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule targets SARS-CoV-2 RNA for destruction | EurekAlert! [eurekalert.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of a SARS-CoV-2 RNA-Targeting RIBOTAC: A Comparative Analysis of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of RNA as a viable therapeutic target has spurred the development of novel molecular modalities. Among these, Ribonuclease Targeting Chimeras (RIBOTACs) represent a promising strategy for the selective degradation of pathogenic RNAs. This guide provides a comparative analysis of the analytical methods used to validate the activity of a RIBOTAC designed to target the SARS-CoV-2 genome. For the purpose of this guide, we will focus on the well-characterized C5-RIBOTAC, a molecule highly representative of 2'-Ribotac-U in its structure and function as a SARS-CoV-2 replication inhibitor[1].
The core principle of a RIBOTAC is to co-opt the cell's own machinery, specifically RNase L, to degrade a target RNA. This is achieved through a bifunctional molecule comprising an RNA-binding domain and an RNase L-recruiting domain. Here, we compare the performance of C5-RIBOTAC with its precursor binding molecule, C5, which lacks the RNase L recruiter, to highlight the distinct mechanisms of action and the analytical techniques used to measure them.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments used to assess the activity of C5-RIBOTAC and the C5 binder.
Table 1: Cellular Activity of C5-RIBOTAC vs. C5 Binder in a SARS-CoV-2 Frameshifting Reporter Assay
| Compound | Assay Type | Target | Metric | Result | Interpretation |
| C5 | Luciferase Reporter Assay | SARS-CoV-2 FSE | Frameshifting Efficiency | ~25% decrease at 2 µM[2] | Binds to the frameshifting element (FSE) and inhibits translation of the downstream luciferase gene. |
| C5-RIBOTAC | Luciferase Reporter Assay | SARS-CoV-2 FSE | Renilla Luciferase Activity | ~25% decrease at 0.2 µM[2] | Induces degradation of the entire reporter RNA, reducing the expression of both luciferases. |
| C5-RIBOTAC | Luciferase Reporter Assay | SARS-CoV-2 FSE | Firefly Luciferase Activity | Dose-dependent reduction[2] | Confirms RNA degradation as the mechanism of action. |
Table 2: Direct Measurement of RNA Levels and Binding Affinity
| Compound | Assay Type | Target | Metric | Result | Interpretation |
| C5 | RT-qPCR | SARS-CoV-2 FSE RNA | RNA Levels | No significant change[2] | C5 alone does not lead to the degradation of the target RNA. |
| C5-RIBOTAC | RT-qPCR | SARS-CoV-2 FSE RNA | RNA Levels | Dose-dependent reduction[2] | Confirms that C5-RIBOTAC leads to the degradation of the target RNA. |
| C5 | Binding Assay | SARS-CoV-2 Attenuator Hairpin | Dissociation Constant (Kd) | 11 ± 3.8 nM[2] | Demonstrates high-affinity binding of the targeting moiety to the viral RNA. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Dual-Luciferase Reporter Assay for Frameshifting and RNA Degradation
This assay is used to measure the effect of the compounds on the translation of a reporter construct containing the SARS-CoV-2 frameshifting element (FSE) situated between a Renilla and a Firefly luciferase gene.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in standard conditions and transfected with a plasmid encoding the dual-luciferase reporter construct containing the SARS-CoV-2 FSE.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (e.g., C5 or C5-RIBOTAC) or vehicle control.
-
Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activities of both Renilla and Firefly luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis:
-
For the C5 binder, frameshifting efficiency is calculated as the ratio of Firefly to Renilla luciferase activity, normalized to a control without the FSE and then to the vehicle-treated sample. A decrease in this ratio indicates inhibition of frameshifting.
-
For C5-RIBOTAC, a decrease in the activity of both luciferases indicates degradation of the reporter mRNA.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is employed to directly quantify the levels of the target RNA in cells following treatment with the compounds.
Protocol:
-
Cell Treatment and RNA Extraction: Cells expressing the target RNA are treated with the compounds as in the luciferase assay. Total RNA is then extracted using a suitable RNA purification kit.
-
Reverse Transcription: A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR: The cDNA is then used as a template for quantitative PCR with primers specific to the target RNA and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative abundance of the target RNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control. A significant decrease in the target RNA level in C5-RIBOTAC-treated cells compared to C5-treated or control cells indicates RNase L-dependent degradation.
In Vitro RNase L Cleavage Assay (Fluorescence-Based)
This assay directly measures the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in a cell-free system.
Protocol:
-
RNA Substrate Preparation: A synthetic RNA oligonucleotide corresponding to the target sequence is labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ) at the other. In its intact state, the fluorescence is quenched.
-
Reaction Setup: The labeled RNA substrate is incubated with purified recombinant RNase L in a suitable reaction buffer.
-
Compound Addition: The RIBOTAC or control compounds are added to the reaction mixture.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. Cleavage of the RNA by activated RNase L separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of RNA cleavage. This can be used to determine the potency (e.g., EC50) of the RIBOTAC in activating RNase L to cleave the target RNA.
Visualizations
Mechanism of Action and Experimental Workflows
Caption: Mechanism of this compound (C5-RIBOTAC) mediated RNA degradation.
Caption: Workflows for key analytical methods.
References
Comparative Analysis of 2'-Ribotac-U and Other SARS-CoV-2 Inhibitors: A Guide for Researchers
A detailed examination of the novel RNA-degrading therapeutic, 2'-Ribotac-U, in comparison to established antiviral agents Remdesivir, Molnupiravir, and Paxlovid (Nirmatrelvir/Ritonavir) for the inhibition of SARS-CoV-2.
This guide provides a comprehensive comparison of this compound with other leading SARS-CoV-2 inhibitors for an audience of researchers, scientists, and drug development professionals. The focus is on the distinct mechanisms of action, comparative in vitro efficacy, and the experimental methodologies used to evaluate these antiviral agents.
Executive Summary
The COVID-19 pandemic spurred the rapid development of various antiviral strategies. While many approved drugs target viral proteins, a new class of therapeutics, Ribonuclease Targeting Chimeras (RIBOTACs), offers a novel approach by directly targeting the viral RNA genome for degradation. This compound is a prime example of this innovative strategy. This document presents a side-by-side comparison of this compound with Remdesivir, Molnupiravir, and Nirmatrelvir, highlighting their unique inhibitory pathways and available efficacy data.
Mechanisms of Action
The antiviral agents discussed herein employ fundamentally different strategies to combat SARS-CoV-2 replication.
This compound: This investigational molecule is a ribonuclease (RNase) targeting chimera. It is designed with two key components: a moiety that specifically binds to a structured region of the SARS-CoV-2 RNA genome known as the frameshifting element (FSE), and another component that recruits the endogenous cellular enzyme RNase L.[1][2] By bringing RNase L into close proximity with the viral RNA, this compound triggers the degradation of the viral genome, thereby halting viral replication.[2]
Remdesivir: This drug is a nucleotide analog prodrug. Once inside the cell, it is metabolized into its active triphosphate form, which mimics adenosine (B11128) triphosphate (ATP). The viral RNA-dependent RNA polymerase (RdRp) incorporates this analog into the growing viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[3][4][5]
Molnupiravir: Also a nucleoside analog prodrug, Molnupiravir is converted into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate.[6][7] The viral RdRp incorporates NHC into the viral RNA, but unlike Remdesivir, it does not immediately terminate chain elongation. Instead, it induces mutations in the viral genome through a process called "error catastrophe," leading to the production of non-viable viral particles.[7][8]
Paxlovid (Nirmatrelvir/Ritonavir): This is a combination therapy. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving viral polyproteins into functional proteins required for viral replication.[9][10][11] Ritonavir is included not for its antiviral activity against SARS-CoV-2, but as a pharmacokinetic enhancer. It inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which would otherwise rapidly metabolize Nirmatrelvir, thus increasing its concentration and duration of action in the body.[10][11]
Comparative In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and the comparator inhibitors against SARS-CoV-2. It is important to note that direct comparison of IC50 and EC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell lines, viral strains, and assay formats used.
| Inhibitor | Target | Cell Line | IC50/EC50 | Citation(s) |
| This compound (C5-RIBOTAC) | SARS-CoV-2 Frameshifting Element (RNA) | HEK293T (reporter assay) | ~50% RNA reduction at 8 µM | [8] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Vero E6 | EC50: 0.77 µM | [12] |
| Human Airway Epithelial Cells | EC50: 0.01 µM | [12] | ||
| Molnupiravir (NHC) | RNA-dependent RNA polymerase (RdRp) | Vero Cells | IC50: 0.3 µM | [13] |
| Calu-3 | IC50: 0.08 µM | [13] | ||
| Nirmatrelvir | Main Protease (Mpro/3CLpro) | VeroE6-Pgp-KO | EC50: 0.038 µM | [14] |
| HeLa-ACE2 | IC50: ~0.01 µM | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Caption: Mechanisms of action for SARS-CoV-2 inhibitors.
Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anti-COVID-19 Drug Remdesivir Promotes Oncogenic Herpesvirus Reactivation through Regulation of Intracellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders | Semantic Scholar [semanticscholar.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
Head-to-head comparison of different RIBOTAC compounds for viral inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of different Ribonuclease-Targeting Chimeras (RIBOTACs) in combating viral infections, supported by available experimental data.
The emergence of novel viral threats necessitates the development of innovative antiviral strategies. One such promising approach is the use of Ribonuclease-Targeting Chimeras (RIBOTACs). These bifunctional molecules are designed to selectively bind to viral RNA and recruit endogenous ribonucleases (RNases), specifically RNase L, to degrade the target viral RNA, thereby inhibiting viral replication. This guide provides a head-to-head comparison of the available data on different RIBOTAC compounds developed for viral inhibition, focusing on their mechanism of action, potency, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Targeted RNA Degradation Pathway
RIBOTACs operate through a targeted mechanism that leverages the host's innate immune system. The molecule consists of two key moieties: an RNA-binding domain that recognizes a specific structural element within the viral RNA, and an RNase L-recruiting ligand. Upon binding to the viral RNA, the RIBOTAC induces the dimerization and activation of latent RNase L in proximity to the viral RNA target. This activated RNase L then cleaves the viral RNA, leading to its degradation and the suppression of viral protein production and replication.
Caption: General mechanism of action of RIBOTACs for viral inhibition.
Comparative Analysis of Anti-SARS-CoV-2 RIBOTACs
Currently, the most detailed studies on antiviral RIBOTACs have focused on targeting SARS-CoV-2. Below is a comparison of two such compounds based on published data. It is important to note that a direct comparison is challenging due to the different experimental assays used to evaluate their efficacy.
| Compound | Viral Target | Target RNA Structure | Assay Type | Key Findings | Reference |
| C5-RIBOTAC | SARS-CoV-2 | Frameshifting Element (FSE) Attenuator Hairpin | Dual-Luciferase Reporter Assay (HEK293T cells) | ~10-fold increase in potency in reducing Renilla luciferase activity and ~100-fold increase in reducing firefly luciferase activity compared to the C5 binder alone.[1] | [1] |
| CoV2-RIBOTAC | SARS-CoV-2 | Not specified | RT-qPCR of viral RNA (Huh7-ACE2 cells) | Significant suppression of SARS-CoV-2 ORF1ab, N1, and N2 gene expression at 6.25 µM. | [2] |
Note: The potency of C5-RIBOTAC was determined in a reporter assay that measures the inhibition of a specific viral RNA function (frameshifting), while the activity of CoV2-RIBOTAC was measured by the direct reduction of viral RNA levels in infected cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of antiviral RIBOTACs.
Dual-Luciferase Reporter Assay for SARS-CoV-2 Frameshifting Inhibition
This assay is used to quantify the ability of a compound to inhibit the programmed -1 ribosomal frameshift essential for SARS-CoV-2 replication.
Experimental Workflow:
Caption: Workflow for the dual-luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are then transfected with a dual-luciferase reporter plasmid containing the SARS-CoV-2 frameshifting element (FSE) upstream of the Renilla and firefly luciferase genes.
-
Compound Treatment: Following transfection, cells are treated with the RIBOTAC compound at various concentrations.
-
Cell Lysis: After a 24-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
An aliquot of the cell lysate is mixed with the firefly luciferase substrate. The resulting luminescence, corresponding to the amount of frameshifting, is measured using a luminometer.
-
A stop-and-glo reagent is then added to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. The luminescence from the Renilla luciferase, serving as an internal control for transfection efficiency and cell viability, is then measured.
-
-
Data Analysis: The frameshifting efficiency is calculated as the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of the RIBOTAC compound indicates inhibition of frameshifting.[1][3]
Viral Plaque Assay for Quantifying Antiviral Activity
This assay is a standard method to determine the infectious titer of a virus and the efficacy of an antiviral compound in reducing viral infectivity.
Experimental Workflow:
Caption: Workflow for the viral plaque assay.
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.
-
Virus Dilution and Infection: The virus stock is serially diluted, and the cell monolayers are infected with the different dilutions in the presence or absence of the test RIBOTAC compound.
-
Adsorption: The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour).
-
Overlay: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus to neighboring cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains viable cells, leaving the plaques as clear zones.
-
Quantification: The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL). The reduction in plaque number in the presence of the RIBOTAC compound is a measure of its antiviral activity.
Future Directions and Unexplored Territories: Influenza and HIV
While significant progress has been made in developing RIBOTACs for SARS-CoV-2, the application of this technology to other major viral pathogens like influenza virus and human immunodeficiency virus (HIV) remains largely in its infancy in the public domain. The highly structured and conserved RNA elements within the genomes of these viruses, such as the packaging signals in influenza and the TAR and RRE elements in HIV, present attractive targets for the development of novel RIBOTAC-based therapeutics. Future research in this area will be critical to expanding the antiviral potential of this promising modality.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research data. The efficacy and safety of the mentioned compounds have not been fully established in human clinical trials.
References
- 1. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 2'-Ribotac-U in Curbing Viral Replication: A Comparative Analysis
For Immediate Release
In the ongoing battle against viral diseases, particularly the recent global challenge posed by SARS-CoV-2, the scientific community has relentlessly pursued innovative therapeutic strategies. Among the promising new modalities is the development of Ribonuclease Targeting Chimeras (RIBOTACs), a class of small molecules designed to specifically bind to and trigger the degradation of viral RNA. This guide provides a comprehensive comparison of a notable RIBOTAC, 2'-Ribotac-U, with other established antiviral agents, offering researchers, scientists, and drug development professionals a data-driven overview of its performance, supported by experimental evidence.
Mechanism of Action: A Targeted Approach to Viral RNA Degradation
This compound is a synthetic molecule engineered to combat SARS-CoV-2 by hijacking the host's cellular machinery to destroy the viral genome. It is a type of RIBOTAC, which consists of two key components: a small molecule that specifically binds to a structured region of the viral RNA, and a recruiter of a host enzyme called Ribonuclease L (RNase L)[1][2].
The mechanism unfolds as follows: the RNA-binding portion of this compound recognizes and attaches to a specific, conserved hairpin structure within the SARS-CoV-2 RNA. Once bound, the RNase L recruiting moiety of this compound attracts and activates the latent RNase L enzyme present in the host cell. This activated RNase L then proceeds to cleave and degrade the viral RNA, effectively halting viral replication and the production of new viral particles[1][2][3][4]. This targeted degradation of the viral genome presents a distinct mechanism compared to many existing antiviral drugs that primarily inhibit viral enzymes.
Comparative Antiviral Efficacy
Evaluating the antiviral potency of novel compounds against established therapies is crucial for drug development. While direct head-to-head studies under identical conditions are limited, we can analyze available data from various in vitro experiments to draw comparative insights.
It is important to note that direct comparison of the data presented below is challenging due to variations in experimental setups, including the specific cell lines, SARS-CoV-2 variants, and assay readouts used in different studies. The data for this compound and its analogs are often presented as a percentage of inhibition or fold-change in potency, whereas data for remdesivir (B604916) and molnupiravir (B613847) are typically reported as half-maximal effective concentrations (EC50).
Table 1: In Vitro Antiviral Activity of a this compound Analog (C5-RIBOTAC) against SARS-CoV-2
| Compound | Concentration | Effect | Fold Increase in Potency (vs. C5) | Cell Line | Assay | Reference |
| C5-RIBOTAC | 0.2 µM | ~25% reduction in Renilla luciferase activity | ~10-fold | HEK293T | Luciferase Reporter Assay | [5][6] |
Note: C5-RIBOTAC is a well-characterized RIBOTAC analogous to this compound, derived from the parent RNA-binding molecule C5.
Table 2: In Vitro Antiviral Activity of a CoV2-RIBOTAC against SARS-CoV-2
| Compound | Concentration | Effect | Cell Line | Assay | Reference |
| CoV2-RIBOTAC | 6.25 µM | Significant suppression of viral gene expression | Huh7-ACE2 | RT-qPCR |
Note: CoV2-RIBOTAC is understood to be a term for a RIBOTAC targeting SARS-CoV-2, likely referring to this compound or a closely related molecule.
Table 3: Comparative In Vitro Efficacy (EC50) of Remdesivir and Molnupiravir against SARS-CoV-2
| Compound | SARS-CoV-2 Variant | EC50 (µM) | Cell Line | Reference |
| Remdesivir | Original Strain | 0.77 | Vero E6 | |
| Remdesivir | Omicron (BA.2) | 9.1 | Not Specified | |
| Molnupiravir (active form) | Original Strain | 0.3 | Vero | |
| Molnupiravir (active form) | Original Strain | 0.08 | Calu-3 |
Disclaimer: The EC50 values presented are compiled from various studies and are not from direct comparative experiments with this compound. The potency of antiviral compounds can vary significantly depending on the cell line and viral strain used.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Mechanism of this compound in recruiting RNase L to degrade viral RNA.
Caption: Key stages of the SARS-CoV-2 replication cycle and the targets of different antivirals.
Caption: A generalized workflow for assessing antiviral efficacy using RT-qPCR.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating scientific claims. Below are representative methodologies for key experiments cited in the evaluation of this compound and other antivirals.
Protocol 1: In Vitro Antiviral Activity Assay using RT-qPCR
Objective: To quantify the reduction in viral RNA levels in cultured cells following treatment with an antiviral compound.
Materials:
-
Susceptible host cell line (e.g., Huh7-ACE2 cells)
-
Complete cell culture medium
-
SARS-CoV-2 isolate
-
Antiviral compounds (this compound, Remdesivir, Molnupiravir)
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, DNA polymerase, primers, and probes specific for a viral gene and a host housekeeping gene)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed Huh7-ACE2 cells in a 96-well plate at a density that allows for confluent growth within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the antiviral compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the antiviral compounds. Include appropriate controls (vehicle-treated and untreated infected cells).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction:
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
-
RT-qPCR:
-
Perform one-step or two-step RT-qPCR using primers and a probe specific for a conserved region of the SARS-CoV-2 genome (e.g., the N gene or ORF1ab).
-
Use primers and a probe for a host housekeeping gene (e.g., GAPDH or RNase P) for normalization.
-
Set up the reaction as per the RT-qPCR kit manufacturer's instructions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral and host genes.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Plot the percentage of viral RNA reduction against the compound concentration to determine the EC50 value.
-
Protocol 2: RNase L Activation Assay (In Vitro)
Objective: To determine if a RIBOTAC can induce the activation of RNase L in a cell-free system.
Materials:
-
Recombinant human RNase L
-
RIBOTAC compound (e.g., this compound)
-
Fluorophore-labeled RNA substrate
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant RNase L, and varying concentrations of the RIBOTAC. Include a no-RIBOTAC control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the RIBOTAC to bind to RNase L.
-
Initiation of Reaction: Add the fluorophore-labeled RNA substrate to each well to initiate the cleavage reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the RNA substrate separates a quencher from the fluorophore, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial rate of the reaction for each RIBOTAC concentration.
-
Plot the reaction rate against the RIBOTAC concentration to determine the concentration required for half-maximal activation (AC50).
-
Conclusion
This compound represents a novel and promising strategy for combating SARS-CoV-2 by directly targeting the viral RNA for degradation. Its unique mechanism of action, which leverages the host's own RNase L enzyme, offers a potential advantage in terms of specificity and the ability to overcome resistance mechanisms that may arise from mutations in viral proteins. While direct comparative data with other antivirals in the same experimental setting is still emerging, the available evidence suggests that the RIBOTAC technology can significantly enhance the potency of RNA-binding small molecules. Further research, including head-to-head in vitro and in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the arsenal (B13267) of antiviral therapies.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Small molecule targets SARS-CoV-2 RNA for destruction | EurekAlert! [eurekalert.org]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
Comparative Effectiveness of 2'-Ribotac-U Across Different Viral Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel antiviral agent 2'-Ribotac-U and the broader class of Ribonuclease Targeting Chimeras (RIBOTACs) against various viral strains. We present available experimental data, detail relevant methodologies, and offer a comparison with established antiviral drugs.
Introduction to this compound and the RIBOTAC Platform
This compound is a novel antiviral candidate that belongs to a class of molecules known as Ribonuclease Targeting Chimeras (RIBOTACs). This innovative therapeutic strategy employs bifunctional molecules to selectively target and degrade viral RNA. One part of the RIBOTAC molecule is designed to bind to a specific structural element within the target viral RNA, while the other part recruits a cellular ribonuclease, typically RNase L, to the site. This proximity induces the degradation of the viral RNA, thereby inhibiting viral replication. The mechanism of this compound and other RIBOTACs offers a catalytic and sub-stoichiometric approach to viral inhibition, meaning a single molecule can facilitate the destruction of multiple viral RNA strands.[1]
While much of the research on specific molecules like this compound has been focused on SARS-CoV-2, the underlying RIBOTAC technology holds promise for broad-spectrum antiviral activity against a range of RNA viruses. This guide will summarize the current state of knowledge on the effectiveness of this platform against various viral strains and compare it to existing antiviral therapies.
Mechanism of Action: RIBOTACs
The antiviral activity of RIBOTACs is predicated on the recruitment of the latent cellular enzyme, RNase L. Under normal physiological conditions, RNase L is present in an inactive monomeric state. Upon viral infection, the presence of double-stranded RNA (dsRNA) activates the 2'-5'-oligoadenylate synthetase (OAS) pathway, leading to the production of 2'-5'-oligoadenylate (2-5A), a natural activator of RNase L. RIBOTACs effectively hijack this natural antiviral pathway by directly binding to and inducing the dimerization and activation of RNase L at the site of the target viral RNA, leading to its cleavage and subsequent degradation.
Comparative In Vitro Efficacy
While specific quantitative data for this compound against a broad range of viral strains is not yet widely available in published literature, the RIBOTAC platform has shown potent activity against SARS-CoV-2. To provide a framework for comparison, the following tables summarize the in vitro efficacy (EC50 values) of established antiviral drugs against key RNA viruses: Coronaviruses, Influenza viruses, Zika virus, and Respiratory Syncytial Virus (RSV).
Table 1: In Vitro Efficacy against Coronaviruses
| Antiviral Agent | Viral Strain(s) | Cell Line | EC50 (µM) | Citation(s) |
| RIBOTAC (C5-RIBOTAC) | SARS-CoV-2 | HEK293T | ~0.2 (inferred from dose-response curves) | [2] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [3] |
| Remdesivir | MERS-CoV | Vero E6 | 0.025 - 0.12 | [4] |
| Nirmatrelvir (Paxlovid) | SARS-CoV-2 | Not specified | IC50: 0.022 - 0.050 | [3] |
| Molnupiravir | SARS-CoV-2 | Vero | 0.3 | [3] |
Table 2: In Vitro Efficacy against Influenza Viruses
| Antiviral Agent | Viral Strain(s) | Cell Line | EC50/IC50 (µM) | Citation(s) |
| Oseltamivir (B103847) | Influenza A (H1N1, H3N2), Influenza B | MDCK | IC50: 0.001 - 0.15 | [5] |
| Baloxavir marboxil | Influenza A, B | MDCK | EC50: 0.00047 - 0.0019 | |
| Ribavirin | Influenza A/California/04/2009 (H1N1) | Not specified | Not specified in provided abstract | [6] |
Table 3: In Vitro Efficacy against Zika Virus
| Antiviral Agent | Viral Strain(s) | Cell Line | EC50/IC50 (µM) | Citation(s) |
| Sofosbuvir | ZIKV | A549 | 1.2 | [7] |
| Ribavirin | ZIKV | A549 | 1.1 | [7] |
| Compound 6 | ZIKV | Not specified | 0.5 | [8] |
| Compound 15 | ZIKV | Not specified | 2.6 | [8] |
| BCX4430 | ZIKV (Ugandan, Malaysian, Puerto Rican isolates) | RD, Huh-7, Vero76 | Low µg/ml range | [9] |
Table 4: In Vitro Efficacy against Respiratory Syncytial Virus (RSV)
| Antiviral Agent | Viral Strain(s) | Cell Line | EC50 (µM) | Citation(s) |
| ALS-8176 | RSV | Replicon assay | 0.15 | [10] |
| Ribavirin | RSV | HEp-2 | Least active, significant cytotoxicity | [11] |
| RSV L-protein-IN-1 | RSV | HEp-2 | 0.021 | [12] |
| RSV L-protein-IN-5 | RSV | HEp-2 | 0.1 | [12] |
| RSV-IN-5 | RSV (wild-type A2 F protein) | Not specified | 0.002 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of antiviral compounds. Below are outlines of key experimental protocols relevant to the study of RIBOTACs and other antiviral agents.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol is a generalized procedure for determining the half-maximal effective concentration (EC50) of an antiviral compound against a target virus in cell culture.
Key Parameters:
-
Cell Lines: The choice of cell line is critical and virus-dependent. Common cell lines include:
-
Viral Titer: Determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Cytotoxicity Assay: Performed in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
RNase L Recruitment and RNA Degradation Assay
This assay is specific for evaluating the mechanism of action of RIBOTACs.
Key Considerations:
-
In Vitro vs. Cell-Based: This assay can be performed in a cell-free system with purified components or in cell culture, followed by RNA extraction and analysis.
-
RNase L Knockdown/Knockout Cells: To confirm the RNase L-dependent mechanism, experiments can be repeated in cells where the RNase L gene has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). A loss or significant reduction in the antiviral activity of the RIBOTAC in these cells would confirm its mechanism.[21]
Animal Models for In Vivo Efficacy Studies
Preclinical evaluation in animal models is a critical step in antiviral drug development. The choice of animal model depends on its ability to recapitulate key aspects of human viral infection and disease.
-
Influenza: Ferrets are considered the gold standard as they exhibit human-like clinical symptoms. Mice are also commonly used.[22][23][24][25][26]
-
Zika Virus: Immunocompromised mice (e.g., AG129, Ifnar1-/-) are often used as wild-type mice are not highly susceptible. Non-human primates are also used to model human infection.[4][8][27][28][29]
-
RSV: Cotton rats are a widely used model. Mice and non-human primates are also employed.[1][6][30][31]
Conclusion and Future Directions
The RIBOTAC technology, exemplified by compounds like this compound, represents a promising new frontier in antiviral drug discovery. Its unique mechanism of action, which involves hijacking a natural cellular antiviral pathway to catalytically degrade viral RNA, offers the potential for potent and broad-spectrum activity.
While current research has heavily focused on the efficacy of RIBOTACs against SARS-CoV-2, the modular nature of this platform suggests that it can be adapted to target a wide array of RNA viruses. The key to this adaptability lies in the design of the RNA-binding domain of the RIBOTAC molecule, which can be tailored to recognize specific structural motifs present in the RNA of different viruses.
Future research should focus on:
-
Broad-Spectrum Screening: Systematically evaluating the efficacy of a library of RIBOTACs against a diverse panel of RNA viruses, including influenza, Zika, RSV, and other emerging viral threats.
-
In Vivo Studies: Conducting comprehensive preclinical studies in relevant animal models to assess the in vivo efficacy, pharmacokinetics, and safety of lead RIBOTAC candidates.
-
Resistance Profiling: Investigating the potential for viruses to develop resistance to RIBOTAC-mediated degradation and understanding the underlying mechanisms of any observed resistance.
For drug development professionals, the RIBOTAC platform presents an exciting opportunity to develop novel, highly potent, and potentially pan-viral therapeutics. The data presented in this guide, while highlighting the need for more extensive research on the broad-spectrum activity of specific compounds like this compound, provides a solid foundation for the continued exploration and development of this innovative antiviral strategy.
References
- 1. RSV Animal Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Identification of various cell culture models for the study of Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. RNase L reprograms translation by widespread mRNA turnover escaped by antiviral mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Animal Models for Respiratory Syncytial Virus (RSV) Infection and Enhanced RSV Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of different cell systems for Zika virus (ZIKV) propagation and evaluation of anti-ZIKV compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs [mdpi.com]
- 14. droracle.ai [droracle.ai]
- 15. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Antiviral activity of extracellular vesicles derived from respiratory syncytial virus-infected airway epithelial cells [frontiersin.org]
- 21. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 26. mdpi.com [mdpi.com]
- 27. Zika Animal Models - IITRI [iitri.org]
- 28. ajtmh.org [ajtmh.org]
- 29. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Current Animal Models for Understanding the Pathology Caused by the Respiratory Syncytial Virus [frontiersin.org]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2'-Ribotac-U
This document provides crucial safety and logistical information for the proper disposal of 2'-Ribotac-U, a ribonuclease (RNase) targeting chimera used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for handling chemical and biological research materials. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the disposal of ribonucleoside analogues and other similar chemical compounds used in a laboratory setting.
I. Understanding this compound: Properties and Handling
This compound is a research-grade chemical designed to recruit cellular RNases to specific RNA targets, leading to their degradation.[1][2][3] As with any chemical used in research, proper handling is paramount to ensure safety.
Key Chemical Information
| Property | Description | Source |
| Product Name | This compound | [1][4] |
| Function | Ribonuclease (RNase) targeting chimera (RIBOTAC), SARS-CoV-2 replication inhibitor. | [1] |
| Use | For research use only. Not for human or veterinary use. | [1] |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | [1] |
| Chemical Nature | A ribonucleoside analogue composed of a metabolic handle, a linker, and an RNase L recruiter. | [1] |
II. Personal Protective Equipment (PPE) and General Safety
Before handling this compound or beginning any disposal procedures, ensure all appropriate personal protective equipment is worn.
-
Eye Protection : Wear safety glasses or goggles.
-
Hand Protection : Wear appropriate chemical-resistant gloves.
-
Body Protection : Wear a lab coat.
-
Work Area : Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Hygiene : Wash hands thoroughly after handling.[5]
III. Disposal Procedures for this compound
The proper disposal route for this compound and its associated waste depends on its form (solid, liquid solution) and whether it is contaminated with biological materials. All disposal must comply with local, state, and federal regulations.
Step 1: Decontamination
If this compound has been used in experiments involving biological materials (e.g., cell cultures), the waste must first be decontaminated.
-
Chemical Decontamination : Treat liquid waste containing this compound with a 10% bleach solution and allow it to sit for at least 30 minutes before proceeding with disposal.[6]
-
Autoclaving : For solid waste contaminated with biological agents, place it in a biohazard bag and autoclave according to standard procedures (typically 121°C for 30 minutes).[6][7]
Step 2: Waste Segregation and Disposal
Properly segregate waste to ensure it is handled by the correct disposal stream.
A. Solid Waste (Uncontaminated)
-
Collection : Collect un-used or expired solid this compound powder in its original container or a clearly labeled, sealed waste container.
-
Disposal : Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office.[8] It should be sent to an approved waste disposal plant.[5]
B. Liquid Waste (Uncontaminated Solutions)
-
Collection : Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
Disposal : Arrange for pickup and disposal through your institution's EHS office. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's policies for specific, neutralized, and decontaminated solutions.
C. Contaminated Sharps
-
Collection : Place all sharps (needles, pipette tips, etc.) contaminated with this compound into a designated, puncture-resistant sharps container.[9][10]
-
Decontamination : If biologically contaminated, the sharps container should be sealed and autoclaved if it is made of autoclavable material.
-
Disposal : The sealed sharps container must be disposed of as biohazardous or chemical waste, following your institution's specific procedures for sharps.[6][9]
D. Contaminated Labware (Non-Sharps)
-
Decontamination : Decontaminate items like microfuge tubes and culture plates using either autoclaving or chemical disinfection as described in Step 1.
-
Disposal : After decontamination, this waste can often be disposed of in the regular trash, provided it is placed in an opaque bag and any biohazard symbols are defaced.[7][9] Confirm this is acceptable with your institution's guidelines.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE : Don appropriate PPE before cleaning the spill.
-
Containment : For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection : Carefully scoop the absorbed material into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable disinfectant or detergent.
-
Disposal : Dispose of all cleanup materials as hazardous chemical waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-protech.com.tw [bio-protech.com.tw]
- 6. flinnsci.com [flinnsci.com]
- 7. gato-docs.its.txst.edu [gato-docs.its.txst.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Biological, Medical, Sharps and Pharmaceutical Waste (Regulated) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Essential Safety and Operational Guidance for Handling 2'-Ribotac-U
For researchers, scientists, and drug development professionals, the proper handling of 2'-Ribotac-U, a ribonuclease (RNase) targeting chimera (RIBOTAC), is paramount for both personal safety and maintaining the integrity of the compound for experimental success.[1] This guide provides the essential personal protective equipment (PPE) requirements, operational protocols, and disposal plans necessary for the safe and effective use of this molecule.
Personal Protective Equipment (PPE)
Due to the nature of this compound as a chemically synthesized oligonucleotide analogue, a stringent PPE protocol is required to prevent both chemical exposure and RNase contamination.[2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Powder-free nitrile or latex gloves. Consider double-gloving. | Protects against chemical splashes and prevents RNase contamination from skin.[4] |
| Body Protection | Lab Coat | Long-sleeved, preferably with knit cuffs. Non-woven textiles for handling powder form. | Protects skin and clothing from spills.[5] Minimizes the introduction of RNases from clothing.[2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from chemical splashes and aerosols.[4] |
| Respiratory Protection | Face Mask/Respirator | A surgical mask or, if handling the powder outside of a certified enclosure, a NIOSH-approved N95 respirator. | Prevents inhalation of the compound, especially in powder form.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical to prevent the degradation of this compound by ubiquitous RNases and to ensure the safety of the handler.[7][8][9]
1. Preparation of an RNase-Free Environment:
-
Designate a specific workspace for handling this compound.[3][9]
-
Clean the benchtop, pipettes, and any equipment with an RNase decontamination solution, followed by a rinse with RNase-free water.[3][7]
-
Use certified RNase-free disposable plasticware (e.g., pipette tips, microfuge tubes).[2][3]
-
If using glassware, it must be baked at a high temperature (e.g., 250°C for at least 4 hours) to inactivate RNases.[8]
2. Personal Preparation:
-
Wash hands thoroughly before entering the designated work area.
-
Don all required PPE as outlined in the table above.
-
Change gloves frequently, especially after touching any surface that is not certified RNase-free (e.g., door handles, computer keyboards).[2]
3. Handling this compound:
-
If working with the lyophilized powder, perform all weighing and initial reconstitution within a chemical fume hood or a biological safety cabinet to minimize inhalation risk and contamination.
-
Use RNase-free water or buffers for reconstitution.[8]
-
When handling solutions, keep tubes closed whenever possible and store them on ice to maintain stability.[2][3]
-
Avoid talking, sneezing, or coughing over open tubes.
4. Post-Handling:
-
Securely cap and store the this compound solution at the recommended temperature (typically -20°C or -80°C for long-term storage).[7]
-
Clean the work area again with an RNase decontamination solution.
-
Properly dispose of all contaminated materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste:
-
Unused or expired this compound, as well as any solutions containing the compound, should be collected in a designated hazardous chemical waste container.
-
The container must be clearly labeled with the contents.
-
Follow your institution's guidelines for the disposal of chemical waste.
-
-
Contaminated Labware:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be collected in a biohazard bag or a designated container for chemical waste.
-
Do not mix this waste with general laboratory trash.
-
-
Sharps:
-
Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and considerations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 3. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. metabion.com [metabion.com]
- 9. lifescience.roche.com [lifescience.roche.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
